THIP-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
144.16 g/mol |
IUPAC-Name |
4,4,5,5-tetradeuterio-6,7-dihydro-[1,2]oxazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9)/i1D2,2D2 |
InChI-Schlüssel |
ZXRVKCBLGJOCEE-LNLMKGTHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of THIP-d4 (Gaboxadol-d4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of THIP-d4, the deuterated analog of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), also known as Gaboxadol (B1217033). The incorporation of deuterium (B1214612) can significantly alter the pharmacokinetic properties of a drug, making deuterated compounds like this compound valuable tools in pharmaceutical research and development.
Chemical Structure and Properties
This compound is a structural analog of the neurotransmitter GABA and a selective agonist for extrasynaptic GABAA receptors. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. While various deuterated forms of Gaboxadol can be synthesized (from d1 to d6), this guide focuses on a plausible d4 variant.[1] The deuteration is typically targeted at the tetrahydropyridine (B1245486) ring to reduce metabolic degradation and potentially enhance bioavailability.[2]
Chemical Name: 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol-d4 (Gaboxadol-d4)
Chemical Formula: C₆H₄D₄N₂O₂
Molecular Weight: 144.16 g/mol
The exact positions of the four deuterium atoms can vary depending on the synthetic route. A common strategy involves deuteration at positions that are susceptible to metabolic oxidation. Based on known metabolic pathways of similar compounds, a plausible structure for this compound involves deuteration at the 4- and 7-positions of the tetrahydropyridine ring.
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for the synthesis of non-deuterated THIP, with the introduction of deuterium at a key step. A plausible and efficient method involves the catalytic hydrogen-deuterium (H/D) exchange of a suitable precursor using deuterium oxide (D₂O) as the deuterium source.
Proposed Synthetic Pathway
A potential synthetic route starts from a precursor that already contains the isoxazole (B147169) and pyridine (B92270) rings, followed by a selective deuteration and subsequent final modifications. A plausible precursor is a partially unsaturated pyridinol derivative which can undergo catalytic deuteration.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established methods for deuterating nitrogen-containing heterocycles.[3][4]
Step 1: Catalytic Hydrogen-Deuterium Exchange
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the precursor (e.g., a suitable dihydropyridinol derivative of the THIP core structure) in an appropriate solvent system, such as a mixture of 2-propanol and deuterium oxide (D₂O).
-
Catalyst Addition: Add a ruthenium-based catalyst, for instance, [RuCl₂(PPh₃)₃], which has been shown to be effective for the selective deuteration of nitrogen-containing heterocycles.[3]
-
Reaction Conditions: Seal the vessel and purge with an inert gas (e.g., argon). Heat the reaction mixture to a temperature range of 100-120°C under stirring. The reaction time can vary from 12 to 24 hours.
-
Monitoring: The progress of the deuteration can be monitored by taking aliquots of the reaction mixture and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure to remove the solvents.
Step 2: Purification
-
Chromatography: Purify the crude deuterated product by column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the specific precursor used. A gradient of methanol (B129727) in dichloromethane (B109758) is often effective for polar compounds.
-
Recrystallization: Further purify the isolated deuterated intermediate or the final this compound product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical outcomes for similar deuteration reactions reported in the literature.
| Parameter | Expected Value | Method of Determination |
| Reaction Yield | 50-70% | Gravimetric analysis |
| Isotopic Purity (D-incorporation) | >95% | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | >98% | HPLC, NMR Spectroscopy |
Characterization and Analysis
The successful synthesis and deuteration of this compound must be confirmed through rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A proton NMR spectrum will show a significant reduction in the signal intensity for the protons at the positions that have been deuterated. The integration of the remaining proton signals can provide a quantitative measure of the degree of deuteration.
-
²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms incorporated into the molecule, confirming their presence and providing information about their chemical environment.[5]
-
¹³C NMR: The carbon-13 NMR spectrum will show changes in the splitting patterns of the carbon signals adjacent to the deuterated positions due to C-D coupling.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a crucial tool to confirm the molecular weight of this compound and to determine the isotopic distribution. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (144.16 g/mol ) and can be used to calculate the percentage of molecules that have incorporated four deuterium atoms.[6]
Signaling Pathway
THIP is known to act as a selective agonist at extrasynaptic GABAA receptors, which are often involved in tonic inhibition in the central nervous system. The following diagram illustrates a simplified signaling pathway involving GABAA receptors.
Caption: Simplified signaling pathway of this compound at extrasynaptic GABAA receptors.
This guide provides a foundational understanding of the chemical structure and a plausible synthetic approach for this compound. Researchers and drug development professionals can use this information as a starting point for the synthesis and evaluation of this and other deuterated compounds. The provided protocols and characterization methods are based on established chemical principles and should be adapted and optimized for specific laboratory conditions and research goals.
References
- 1. US20220127261A1 - Ring deuterated gaboxadol and its use for the treatment of psychiatric disorders - Google Patents [patents.google.com]
- 2. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
THIP-d4 mechanism of action on GABAA receptors
An In-Depth Technical Guide to the Mechanism of Action of THIP-d4 on GABA(_A) Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), also known as Gaboxadol (B1217033), with a focus on its interaction with γ-aminobutyric acid type A (GABA(_A)) receptors. This compound, a deuterated isotopologue of THIP, is expected to share the same fundamental pharmacodynamic properties, with potential alterations in its pharmacokinetic profile. This document details the molecular interactions, subunit selectivity, and functional consequences of THIP binding to GABA(_A) receptors. It consolidates quantitative data from key studies, outlines detailed experimental protocols for characterization, and provides visual diagrams of pathways and workflows to facilitate understanding.
Introduction to THIP and GABA(_A) Receptors
THIP (Gaboxadol) is a selective GABA(A) receptor agonist that was initially developed as an analgesic and hypnotic agent.[1] Unlike many GABAergic compounds, such as benzodiazepines that act as positive allosteric modulators, THIP is a direct agonist at the GABA binding site.[2][3] Its unique pharmacological profile, particularly its preference for extrasynaptic, δ-subunit-containing GABA(_A) receptors, has made it a valuable tool for dissecting the roles of tonic versus phasic inhibitory neurotransmission.[4][5]
GABA(_A) receptors are pentameric ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[6] They are composed of a variety of subunits (e.g., α, β, γ, δ), with the specific subunit composition determining the receptor's location, physiological properties, and pharmacological sensitivity.[7] Receptors containing α and γ subunits are typically located at synapses and mediate transient (phasic) inhibition, while receptors containing α4 or α6 subunits in combination with a δ subunit are typically located extrasynaptically and mediate persistent (tonic) inhibition.[8][9]
Core Mechanism of Action: Selective Activation of Extrasynaptic δ-GABA(_A) Receptors
The primary mechanism of action of THIP involves its preferential activation of extrasynaptic GABA(_A) receptors containing the δ subunit.[4][10] This selectivity is a cornerstone of its pharmacological effects.
-
Subunit Selectivity : Studies in recombinant expression systems have demonstrated that THIP has a significantly higher potency and efficacy at δ-containing receptors (e.g., α4β3δ, α6β3δ) compared to the more common γ-containing synaptic receptors (e.g., α1β2γ2).[5][8] At δ-containing receptors, THIP can act as a "superagonist," eliciting a maximal response greater than that of GABA itself.[5] Conversely, at αβγ receptors, it typically behaves as a partial agonist.[4][5] The incorporation of the δ subunit dramatically increases THIP sensitivity, with some studies reporting EC(_{50}) values in the nanomolar range for δ-containing receptors, a sensitivity almost 1,000-fold higher than for receptors composed only of α and β subunits.[8]
-
Enhancement of Tonic Inhibition : By preferentially activating extrasynaptic δ-GABA(_A) receptors, which have a high affinity for GABA and exhibit slow desensitization, THIP enhances a persistent, low-level inhibitory conductance known as tonic inhibition.[5][11] This tonic current helps to set the resting membrane potential and regulate the overall excitability of neurons.[8] Electrophysiological studies have shown that THIP induces a robust tonic current in various neuronal populations rich in δ-GABA(_A) receptors, such as thalamic ventrobasal neurons, cerebellar granule cells, and neocortical neurons.[4][8][11] This effect is largely absent in mice lacking the δ subunit.[4][8]
-
Minimal Effect on Phasic Inhibition : In contrast to its profound effect on tonic currents, THIP at clinically relevant concentrations has little to no effect on the properties of miniature inhibitory postsynaptic currents (mIPSCs), which are mediated by synaptic GABA(_A) receptors.[4][11] This indicates a primary extrasynaptic site of action and distinguishes THIP from benzodiazepines, which potentiate synaptic GABAergic transmission.
Quantitative Data Summary
The following tables summarize key quantitative data from electrophysiological and binding studies, illustrating the potency and efficacy of THIP at various GABA(_A) receptor subtypes and in native neuronal preparations.
Table 1: Potency (EC(_{50})) of THIP at Recombinant Human GABA(_A) Receptor Subtypes
| Receptor Subtype | Reported EC({50}) | Notes | Reference(s) |
| α4β3δ | 30–50 nM | High-affinity component; ~1,000-fold more sensitive than α4β3. | [8] |
| α6β3δ | 30–50 nM | High-affinity component observed in HEK-293 cells. | [8] |
| α1β2γ2S | 53 µM (with Diazepam) | Demonstrates significantly lower potency at synaptic-type receptors. | [12] |
| α1β2γ2S | 154 µM | [12] | |
| Neocortical Neurons | 44 µM | EC({50}) for inducing tonic current in layer 2/3 neurons. | [11] |
Table 2: THIP-Induced Tonic Currents in Native Neurons
| Neuron Type / Brain Region | THIP Concentration | Induced Inward Current (pA) | Notes | Reference(s) |
| Thalamic Ventrobasal (WT) | 1 µM | -309 ± 23 pA | Effect is dramatically reduced in δ subunit knockout mice. | [4] |
Thalamic Ventrobasal (δ
| 1 µM | -18 ± 3 pA | Confirms δ-subunit dependence of the THIP-induced current. | [4] |
Thalamic Ventrobasal (α1
| 1 µM | -377 ± 45 pA | Deletion of the synaptic α1 subunit has no effect on the THIP current. | [4] |
| Cerebellar Granule Cells (WT) | 30 nM - 1 µM | Robust currents observed | Threshold for current detection as low as 30 nM. | [8] |
| Neocortical Layer 2/3 | 1 µM | Robust tonic current | Miniature IPSCs were not affected. | [11] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of action and the experimental procedures used to characterize it.
Caption: THIP binds to and activates extrasynaptic δ-containing GABA(_A) receptors.
Caption: Experimental workflow for measuring THIP-induced tonic currents.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is a synthesized method for measuring THIP-induced tonic currents in neurons.
1. Brain Slice Preparation:
- Anesthetize and decapitate a mouse (e.g., C57BL/6) in accordance with institutional animal care guidelines.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O(_2)/5% CO(_2)) cutting solution (in mM: 2.5 KCl, 1.25 NaH(_2)PO(_4), 25 NaHCO(_3), 0.5 CaCl(_2), 7 MgCl(_2), 7 Dextrose, 230 Sucrose).
- Cut 300 µm coronal slices containing the region of interest (e.g., thalamus, neocortex) using a vibratome.
- Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH(_2)PO(_4), 25 NaHCO(_3), 2 CaCl(_2), 1 MgCl(_2), 25 Dextrose) at 34°C for 30 minutes, then maintain at room temperature.
2. Recording:
- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at ~2 ml/min.
- Visualize neurons using a microscope with DIC optics.
- Use borosilicate glass pipettes (4-7 MΩ) filled with an internal solution containing (in mM): 130 KCl, 5 EGTA, 2 MgCl(_2), 10 HEPES, 4 ATP-Mg (pH adjusted to 7.2 with KOH).
- Approach a target neuron and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).
- Apply a brief, strong suction pulse to rupture the membrane and achieve whole-cell configuration.
- Voltage-clamp the neuron at a holding potential of -60 mV.
3. Data Acquisition and Analysis:
- Record a stable baseline current for 5-10 minutes.
- Bath-apply THIP at the desired concentration (e.g., 1 µM) and record the change in holding current.
- The THIP-induced tonic current is measured as the difference between the baseline holding current and the steady-state current during drug application.
- To confirm the current is mediated by GABA(_A) receptors, apply a competitive antagonist like bicuculline (B1666979) (10-20 µM) at the end of the experiment, which should reverse the THIP-induced current.[4]
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for GABA(_A) receptors.[13][14][15]
1. Membrane Preparation:
- Homogenize whole brain or a specific brain region from rats or mice in 10-20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose).[15]
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
- Centrifuge the resulting supernatant at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[14][15]
- Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step at least three times to remove endogenous GABA.
- Resuspend the final pellet in a known volume of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store aliquots at -80°C.
2. Binding Assay:
- Set up assay tubes or a 96-well plate in triplicate for each condition.
- Total Binding: Add membrane preparation (~100-200 µg protein), a fixed concentration of a suitable radioligand (e.g., 5 nM [
H]muscimol), and assay buffer.3 - Non-specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 mM GABA).[15]
- Competition: Add membrane preparation, radioligand, and varying concentrations of unlabeled this compound.
- Incubate all samples for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.[14][15]
3. Termination and Data Analysis:
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from unbound radioligand.
- Quickly wash the filters several times with ice-cold wash buffer.
- Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
- Calculate specific binding by subtracting the NSB counts from the total binding counts.
- Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
- Determine the IC({50}) (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
- Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC({50}) / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The mechanism of action of THIP on GABA(_A) receptors is characterized by its selective agonism at extrasynaptic receptors containing the δ subunit. This selectivity leads to a potentiation of tonic inhibition, thereby reducing overall neuronal excitability, with minimal impact on synaptic phasic inhibition. This distinct profile, supported by extensive quantitative and electrophysiological data, establishes THIP and its deuterated analogue, this compound, as critical pharmacological tools for investigating the nuanced roles of different GABA(_A) receptor subtypes in health and disease. The detailed protocols and workflows provided herein offer a robust framework for researchers aiming to further explore the pharmacology of GABAergic systems.
References
- 1. Hypnotic - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of thalamic excitability by THIP: a selective role for δ-GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABAA receptor-mediated conductance in mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for inhibitory effect of the agonist gaboxadol at human alpha 1 beta 2 gamma 2S GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
In vitro binding affinity of THIP-d4
An In-Depth Technical Guide to the In Vitro Binding Affinity of THIP-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), also known as Gaboxadol (B1217033), is a potent and selective agonist for the γ-aminobutyric acid type A (GABAA) receptor. It is structurally related to the GABAA agonist muscimol (B1676869) and acts on the same orthosteric binding site as the endogenous neurotransmitter GABA.[1] this compound is a deuterated isotopologue of THIP. In drug development, selective deuteration is a common strategy employed to improve the metabolic stability and pharmacokinetic profile of a compound.[2] The replacement of hydrogen with deuterium (B1214612) can lead to a stronger carbon-deuterium bond, slowing metabolic processes such as O-demethylation without significantly altering the molecule's steric or electronic properties.[3]
Therefore, the in vitro binding affinity and pharmacological selectivity of this compound are presumed to be identical to those of its non-deuterated parent compound, THIP. This guide will focus on the established in vitro binding characteristics of THIP, which serve as a direct and accurate proxy for this compound.
Core Mechanism of Action: Extrasynaptic GABAA Receptors
Unlike benzodiazepines which are positive allosteric modulators, THIP is a direct agonist at the GABA binding site.[1][4] Its unique pharmacological profile stems from its functional selectivity for extrasynaptic GABAA receptors (eGABARs), particularly those containing α4, α6, and δ subunits.[4][5][6]
-
Synaptic vs. Extrasynaptic Receptors: Phasic inhibition is mediated by synaptic GABAA receptors (typically containing α1-3 and γ2 subunits) which are activated by transient, high concentrations of GABA released into the synaptic cleft. In contrast, tonic inhibition is mediated by extrasynaptic receptors that are continuously activated by low, ambient concentrations of GABA in the extracellular space.[7]
-
Role of the δ Subunit: The incorporation of a δ subunit into the GABAA receptor complex confers a high sensitivity to GABA and its analogs, like THIP.[6][8] THIP acts as a preferential agonist at these δ-containing eGABARs, which are highly expressed in brain regions such as the thalamus, dentate gyrus, and cerebellar granule cells.[5][6][7]
-
Functional Effect: By activating these high-affinity eGABARs, THIP enhances the tonic inhibitory chloride (Cl-) conductance, leading to hyperpolarization of the neuronal membrane and a general dampening of neuronal excitability.[4]
Visualized Signaling Pathway
The following diagram illustrates the mechanism of action for THIP at an extrasynaptic GABAA receptor.
Quantitative Binding Affinity Data
The binding affinity and functional potency of THIP are highly dependent on the subunit composition of the GABAA receptor. It displays significantly higher potency at δ-containing extrasynaptic receptors compared to γ-containing synaptic receptors.
| Receptor Subtype | Ligand | Assay Type | Value (EC₅₀) | Source System | Reference |
| α4β3δ | THIP | Electrophysiology | 30-50 nM | Recombinant | [6][8] |
| α6β3δ | THIP | Electrophysiology | 30-50 nM | Recombinant | [6][8] |
| δ-containing | THIP | Electrophysiology | 13 µM | Layer 2/3 Neurons | [9] |
| General | THIP | Electrophysiology | 44 µM | Neocortical Neurons | [10] |
| α1β3γ2 | THIP | Electrophysiology | Partial Agonist | Recombinant | [11] |
| α4β3γ2 | THIP | Electrophysiology | Partial Agonist | Recombinant | [11] |
Note: EC₅₀ (Half-maximal effective concentration) values can vary between studies due to differences in experimental systems (e.g., recombinant cell lines vs. native tissue) and conditions.
Experimental Protocols
The binding affinity of this compound can be characterized using standard in vitro pharmacology techniques. The two primary methods are radioligand binding assays and electrophysiological recordings.
Radioligand Competition Binding Assay
This method measures the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., [³H]muscimol or [³H]THIP) from the GABAA receptor. The output is typically an IC₅₀ value, which can be converted to an inhibition constant (Kᵢ).
Detailed Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebellum or forebrain, known for high eGABAR expression) in a cold buffer. Perform a series of centrifugations to isolate the synaptic membrane fraction. The membranes are often frozen and thawed to rupture vesicles and remove endogenous GABA.[12]
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of the unlabeled competitor ligand (this compound).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 2-4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the assay mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with a cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Non-specific binding is determined in the presence of a saturating concentration of a standard unlabeled ligand (e.g., GABA).
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the electrical current generated by ion flow through the GABAA receptor channel upon agonist binding. It is used to determine the potency (EC₅₀) and efficacy of a compound.
Detailed Methodology:
-
Receptor Expression: Prepare complementary RNA (cRNA) for the desired GABAA receptor subunits (e.g., α4, β3, and δ). Inject the cRNA mixture into Xenopus laevis oocytes. Incubate the oocytes for several days to allow for receptor expression on the cell surface.[8]
-
Oocyte Preparation: Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Voltage Clamp: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a fixed voltage (e.g., -70 mV).
-
Drug Application: Apply solutions containing known, increasing concentrations of this compound to the oocyte. The binding of this compound will open the GABAA receptor's Cl- channel, resulting in an inward current at the clamped voltage.
-
Recording: Record the peak current response at each concentration of this compound.
-
Data Analysis: Normalize the current responses to the maximal response. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a Hill equation to determine the EC₅₀ and Hill slope.[8]
Conclusion
The deuterated compound this compound is expected to exhibit an identical in vitro binding profile to its parent, THIP (Gaboxadol). The key characteristic of this profile is a pronounced functional selectivity and high potency for extrasynaptic GABAA receptors containing the δ subunit. This selectivity results in the enhancement of tonic inhibition, a distinct mechanism compared to drugs targeting synaptic GABAA receptors. For researchers in drug development, understanding this specific binding affinity is crucial for interpreting pharmacological data and designing novel therapeutics targeting the GABAergic system for conditions like sleep disorders or certain neurological syndromes.[4][5]
References
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor α4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABAA receptor-mediated conductance in mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The binding of the GABA agonist [3H]THIP to rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of THIP-d4: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available stability and solubility data for the deuterated analog of Gaboxadol (B1217033), THIP-d4. While specific quantitative data for this compound is limited in publicly accessible literature, this document compiles the known information for the parent compound, THIP (Gaboxadol), and extrapolates the likely effects of deuteration. It details established experimental protocols for determining these critical physicochemical parameters and presents a visualization of the relevant GABAergic signaling pathway. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound, enabling informed decision-making in formulation, storage, and preclinical evaluation.
Introduction
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), also known as Gaboxadol, is a potent and selective extrasynaptic GABA-A receptor agonist.[1] Its deuterated isotopologue, this compound, is of significant interest in pharmaceutical research, primarily for its potential to exhibit an altered metabolic profile due to the kinetic isotope effect. The substitution of hydrogen with deuterium (B1214612) can lead to stronger C-D bonds compared to C-H bonds, which can slow down metabolic processes, potentially leading to improved pharmacokinetic properties.[2] Understanding the stability and solubility of this compound is paramount for its development as a therapeutic agent, as these properties fundamentally influence its formulation, bioavailability, and shelf-life.
This guide summarizes the available physicochemical data, provides detailed experimental methodologies for its determination, and visualizes key biological and experimental pathways to facilitate a deeper understanding of this compound's characteristics.
Physicochemical Properties of this compound
Solubility Profile
The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. For THIP, the hydrochloride salt is commonly used to enhance its aqueous solubility.
Table 1: Solubility Data for Gaboxadol (THIP) Hydrochloride
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [3] |
| Dimethyl formamide | ~0.1 mg/mL | [3] |
| PBS (pH 7.2) | ~10 mg/mL | [3] |
A vendor of this compound suggests that it may dissolve in DMSO, and if not, other solvents such as water, ethanol, or DMF could be tried.[4]
Expected Impact of Deuteration on Solubility:
The substitution of hydrogen with deuterium is not expected to significantly alter the fundamental physicochemical properties that govern solubility, such as pKa and logP. Therefore, the solubility of this compound is predicted to be very similar to that of THIP.
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Table 2: Stability Data for THIP and this compound
| Compound | Form | Storage Condition | Stability | Reference |
| Gaboxadol (hydrochloride) | Crystalline Solid | -20°C | ≥ 4 years | [3] |
| This compound | Powder | -20°C | 3 years | [4] |
| This compound | Powder | 4°C | 2 years | [4] |
| This compound | In solvent | -80°C | 6 months | [4] |
| This compound | In solvent | -20°C | 1 month | [4] |
Expected Impact of Deuteration on Stability:
Deuteration is primarily employed to enhance metabolic stability by slowing down enzymatic degradation.[2] While this is a key advantage in a biological system, the impact on chemical stability under storage conditions is generally minimal. The inherent chemical stability of the THIP molecule is unlikely to be significantly affected by deuterium substitution. A patent for deuterated gaboxadol suggests that for therapeutic use, it should be stable in the aqueous physiological environment.[5]
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.
Solubility Determination
3.1.1. Thermodynamic (Equilibrium) Solubility - Shake-Flask Method
This method determines the equilibrium solubility of a compound, representing the true solubility at a given condition.
Experimental Workflow:
Caption: Thermodynamic Solubility Workflow.
Protocol Details:
-
Preparation of Media: Prepare a series of aqueous buffer solutions at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of the prepared media. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached.
-
Equilibration: Seal the flasks and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand, permitting the undissolved solid to sediment.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter or centrifuge the aliquot to remove any remaining solid. Quantify the concentration of dissolved this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
3.1.2. Kinetic Solubility
This high-throughput method is often used in early drug discovery to assess the concentration at which a compound precipitates from a solution.[3]
Experimental Workflow:
Caption: Kinetic Solubility Workflow.
Protocol Details:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent, typically DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.
-
Addition to Aqueous Buffer: Add a small, precise volume of each dilution to an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Monitor the solutions for the formation of a precipitate over a defined period (e.g., 1-2 hours). This can be done visually or, more quantitatively, using techniques like nephelometry or turbidimetry which measure light scattering caused by insoluble particles.[3]
Stability Assessment
3.2.1. Long-Term Stability Studies
These studies are conducted under recommended storage conditions to establish the shelf-life of the drug substance.
Protocol Details:
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Package the substance in a container that simulates the proposed packaging for storage and distribution.
-
Storage Conditions: Store the samples at long-term conditions, for example, 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[8][9]
-
Testing Frequency: Test the samples at regular intervals. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8]
-
Analytical Tests: At each time point, perform a battery of tests to assess the stability of this compound. These should include:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Water content
-
3.2.2. Accelerated Stability Studies
These studies are performed under stressed conditions to accelerate the rate of chemical degradation and physical change.
Protocol Details:
-
Storage Conditions: Store the this compound samples at accelerated conditions, such as 40 °C ± 2 °C / 75% RH ± 5% RH.[10]
-
Testing Frequency: A minimum of three time points is recommended for a 6-month study, including the initial and final time points (e.g., 0, 3, and 6 months).[8][9]
-
Analytical Tests: The same analytical tests as in the long-term stability studies are performed.
3.2.3. Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify potential degradation products and pathways.[11]
Protocol Details:
Conduct studies on a single batch of this compound under the following conditions:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60 °C.
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60 °C.[12]
-
Oxidation: e.g., 3% Hydrogen Peroxide at room temperature.
-
Thermal Degradation: Dry heat at a high temperature (e.g., 80 °C or higher).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
THIP Signaling Pathway
THIP exerts its effects by acting as an agonist at GABA-A receptors, particularly those located extrasynaptically. These receptors mediate tonic inhibition in the central nervous system.
Caption: this compound at the GABAergic Synapse.
Pathway Description:
-
GABA Synthesis: In the presynaptic neuron, glutamate is converted to GABA by the enzyme glutamic acid decarboxylase (GAD).[13]
-
Vesicular Transport: GABA is then packaged into synaptic vesicles by the vesicular GABA transporter (vGAT).[13]
-
GABA Release: Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane, releasing GABA into the synaptic cleft.
-
Receptor Binding: GABA diffuses across the synaptic cleft and can bind to postsynaptic GABA-A receptors. This compound, as a GABA-A receptor agonist, also binds to these receptors, particularly the extrasynaptic subtypes which often contain δ subunits.[13][14]
-
Ion Channel Opening: Binding of GABA or this compound to the GABA-A receptor opens its intrinsic chloride (Cl-) channel.
-
Neuronal Inhibition: The influx of negatively charged chloride ions into the postsynaptic neuron leads to hyperpolarization of the cell membrane, resulting in tonic inhibition and a reduced likelihood of firing an action potential.
Conclusion
While direct, comprehensive quantitative data on the stability and solubility of this compound remains to be fully elucidated in publicly available literature, this guide provides a robust framework for researchers. By leveraging the data from its non-deuterated parent compound, THIP, and understanding the principles of deuteration, scientists can make informed predictions about its behavior. The detailed experimental protocols outlined herein offer a clear path for generating the necessary data to support the development of this compound as a potential therapeutic agent. The visualization of the GABAergic signaling pathway further contextualizes the mechanism of action of this promising compound. Further studies are warranted to definitively characterize the physicochemical properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Isotope-Labeled Compounds | 2748778-97-2 | Invivochem [invivochem.com]
- 5. US20220127261A1 - Ring deuterated gaboxadol and its use for the treatment of psychiatric disorders - Google Patents [patents.google.com]
- 6. A high performance liquid chromatographic method of analysis of 4'-O-tetrahydropyranyladriamycin and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Gaboxadol-d4 vs. Non-Deuterated Gaboxadol: A Technical Guide to a Potential Pharmacokinetic Advantage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gaboxadol (B1217033), a selective extrasynaptic GABA-A receptor agonist, has been a subject of significant interest for its unique mechanism of action and therapeutic potential, particularly in sleep disorders and certain neurological conditions. The deuteration of pharmaceuticals is a strategy employed to favorably alter pharmacokinetic profiles, primarily by leveraging the kinetic isotope effect to reduce the rate of metabolism. This technical guide provides a comprehensive overview of Gaboxadol and its deuterated analog, Gaboxadol-d4. While direct comparative clinical or preclinical data for Gaboxadol-d4 is not extensively available in public literature, this document synthesizes the known properties of Gaboxadol, the principles of deuteration, and presents detailed experimental protocols to facilitate future comparative studies. A patent application suggests that ring-deuterated Gaboxadol may elicit higher brain activation, indicating a potential for enhanced efficacy. This guide aims to serve as a foundational resource for researchers investigating the potential advantages of deuterated Gaboxadol.
Introduction to Gaboxadol
Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), is a potent and selective partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike benzodiazepines and Z-drugs that act as positive allosteric modulators, Gaboxadol is an orthosteric agonist, binding directly to the same site as the endogenous neurotransmitter GABA.[1] Its primary action is on extrasynaptic δ subunit-containing GABA-A receptors, which mediate tonic inhibition and are crucial in regulating neuronal excitability.[1][2] This unique mechanism of action has been explored for the treatment of insomnia, Angelman syndrome, and other neurological disorders.[1][3][4]
The Rationale for Deuteration: The Kinetic Isotope Effect
Deuteration involves the selective replacement of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium. This substitution can significantly impact the drug's metabolic fate due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage by metabolic enzymes.[5][6][7]
For drugs where C-H bond breaking is the rate-limiting step in metabolism, deuteration can lead to:
-
Reduced rate of metabolism: This can result in a longer plasma half-life.[6][8]
-
Increased drug exposure: A higher area under the curve (AUC) may be observed.[8]
-
Reduced formation of metabolites: This can potentially decrease the risk of metabolite-associated toxicity.[9][10]
-
Improved safety and tolerability profile: By allowing for lower or less frequent dosing.[9]
Gaboxadol Metabolism and the Potential Impact of Deuteration
Gaboxadol is primarily metabolized via O-glucuronidation, a phase II metabolic reaction catalyzed mainly by the UDP-glucuronosyltransferase (UGT) 1A9 enzyme, to form Gaboxadol-O-glucuronide.[1][11] To a lesser extent, UGT1A6, UGT1A7, and UGT1A8 are also involved.[1][11] Gaboxadol is not a substrate for cytochrome P450 (CYP) enzymes.[1]
While the KIE is most pronounced in phase I oxidative metabolism mediated by CYPs, deuteration can also affect phase II reactions like glucuronidation, although the effect is generally less pronounced. The site of deuteration on the Gaboxadol molecule is critical. A patent for ring-deuterated Gaboxadol (specifically d2 and d6) suggests that this modification leads to higher brain activation in mice compared to the non-deuterated form, implying a potential for enhanced efficacy.[12] This could be due to altered pharmacokinetics, such as reduced first-pass metabolism or a slower rate of elimination, leading to higher and more sustained plasma and brain concentrations. However, publicly available, direct comparative pharmacokinetic data to support this is currently lacking.
Data Presentation: Pharmacokinetic and Pharmacodynamic Profiles
The following tables summarize the known pharmacokinetic and pharmacodynamic parameters of non-deuterated Gaboxadol. A comparative table for Gaboxadol-d4 is included to highlight the expected, though currently unconfirmed, changes based on the principles of the kinetic isotope effect.
Table 1: Pharmacokinetic Parameters of Gaboxadol in Humans
| Parameter | Value | References |
| Bioavailability (Oral) | 83-96% | [1] |
| Protein Binding | <2% | [1] |
| Metabolism | O-glucuronidation (primarily UGT1A9) | [1][11] |
| Elimination Half-life (t½) | 1.5 - 2.0 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) | 20 - 60 minutes | [1] |
| Excretion | 83-94% in urine (mainly unchanged and as glucuronide) | [1] |
Table 2: Comparative Pharmacokinetic Profile: Gaboxadol vs. Predicted Gaboxadol-d4
| Parameter | Gaboxadol (Known) | Gaboxadol-d4 (Predicted) | Rationale for Prediction |
| Elimination Half-life (t½) | 1.5 - 2.0 hours | Potentially increased | Slower rate of glucuronidation due to the kinetic isotope effect. |
| Area Under the Curve (AUC) | Study-dependent | Potentially increased | Reduced metabolic clearance leading to greater overall drug exposure. |
| Maximum Concentration (Cmax) | Study-dependent | Potentially similar or slightly increased | May be influenced by absorption rate and clearance. |
| Clearance (CL) | Study-dependent | Potentially decreased | Slower metabolism would lead to a lower clearance rate. |
Table 3: Pharmacodynamic Profile of Gaboxadol
| Parameter | Target Receptor(s) | Effect | References |
| Mechanism of Action | GABA-A Receptor (Orthosteric Agonist) | Potent and selective partial agonist, with preferential supra-maximal agonism at extrasynaptic δ subunit-containing receptors. | [1] |
| Binding Affinity (Kd) | Varies by receptor subunit composition. High affinity for δ-subunit containing receptors. | Nanomolar affinity for certain receptor subtypes has been reported. | [13][14] |
| EC50 | Varies by receptor subunit composition. | For α4β3δ and α6β3δ receptors, EC50 values in the nanomolar range have been observed in recombinant systems. | [14] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of Gaboxadol and the logical workflow for comparing its deuterated and non-deuterated forms.
Caption: Mechanism of action of Gaboxadol at the GABAergic synapse.
Caption: Logical workflow of the effect of deuteration on Gaboxadol.
Experimental Protocols
The following are detailed methodologies for key experiments to compare Gaboxadol and Gaboxadol-d4.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of Gaboxadol and Gaboxadol-d4 in rats or mice.
Materials:
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Gaboxadol and Gaboxadol-d4.
-
Vehicle (e.g., sterile saline or phosphate-buffered saline).
-
Dosing gavage needles and syringes.
-
Blood collection supplies (e.g., heparinized tubes, capillaries).
-
Centrifuge.
-
-80°C freezer.
-
LC-MS/MS system.
Protocol:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing: Fast animals overnight with free access to water. Administer a single oral dose of Gaboxadol or Gaboxadol-d4 (e.g., 10 mg/kg) via oral gavage. A separate group of animals should receive an intravenous dose to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL for rats, 25-50 µL for mice) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of Gaboxadol and Gaboxadol-d4 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t½, and clearance.
Caption: Workflow for in vivo pharmacokinetic analysis.
In Vitro Metabolism Assay using Human Liver Microsomes
Objective: To compare the rate of glucuronidation of Gaboxadol and Gaboxadol-d4.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Gaboxadol and Gaboxadol-d4.
-
UDP-glucuronic acid (UDPGA).
-
Magnesium chloride (MgCl2).
-
Tris-HCl buffer (pH 7.4).
-
Ice-cold acetonitrile (B52724) for reaction termination.
-
Incubator/water bath (37°C).
-
LC-MS/MS system.
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and HLMs.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add Gaboxadol or Gaboxadol-d4 to the mixture, followed by UDPGA to initiate the reaction.
-
Incubation: Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to precipitate proteins.
-
Analysis: Analyze the supernatant for the depletion of the parent compound (Gaboxadol or Gaboxadol-d4) and the formation of the glucuronide metabolite using LC-MS/MS.
-
Data Analysis: Calculate the rate of metabolism and the intrinsic clearance (CLint) for both compounds.
GABA-A Receptor Binding Assay
Objective: To determine and compare the binding affinities of Gaboxadol and Gaboxadol-d4 for GABA-A receptors.
Materials:
-
Rat or mouse whole brain membranes, or cell lines expressing specific GABA-A receptor subtypes.
-
[3H]-Muscimol or [3H]-Gaboxadol (radioligand).
-
Gaboxadol and Gaboxadol-d4 (unlabeled competitors).
-
Tris-citrate buffer (pH 7.1).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Protocol:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rodent brains or cultured cells.
-
Assay Setup: In test tubes, combine the membrane preparation, the radioligand ([3H]-Muscimol or [3H]-Gaboxadol) at a fixed concentration, and varying concentrations of the unlabeled competitor (Gaboxadol or Gaboxadol-d4).
-
Incubation: Incubate the tubes at 4°C for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The deuteration of Gaboxadol, specifically to Gaboxadol-d4, presents a compelling strategy to potentially enhance its pharmacokinetic profile and, consequently, its therapeutic efficacy. The underlying principle of the kinetic isotope effect suggests that Gaboxadol-d4 may exhibit a reduced rate of metabolism, leading to a longer half-life and increased systemic exposure. While a patent for ring-deuterated Gaboxadol supports the hypothesis of enhanced central nervous system activity, there is a clear need for direct comparative studies to quantify these potential advantages. The experimental protocols detailed in this guide provide a framework for conducting such investigations. Further research is warranted to fully elucidate the comparative pharmacology of Gaboxadol-d4 and to determine its potential as an improved therapeutic agent.
References
- 1. Intestinal gaboxadol absorption via PAT1 (SLC36A1): modified absorption in vivo following co-administration of L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postnatal development and kinetics of [3H]gaboxadol binding in rat brain: in vitro homogenate binding and quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies with deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gaboxadol | C6H8N2O2 | CID 3448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolerability, pharmacokinetics and night-time effects on postural sway and critical flicker fusion of gaboxadol and zolpidem in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gaboxadol - Wikipedia [en.wikipedia.org]
- 13. Metabolism and renal elimination of gaboxadol in humans: role of UDP-glucuronosyltransferases and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Deuterated Analogue THIP-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of THIP-d4 (Gaboxadol-d4), a deuterated analogue of the selective extrasynaptic GABA-A receptor agonist, THIP (Gaboxadol). This document furnishes crucial information for researchers in neuropharmacology and drug development, encompassing supplier details, purity specifications, its mechanism of action, and relevant experimental protocols.
Supplier and Purity Information
This compound, also known as Gaboxadol-d4, is a valuable tool for studies requiring metabolic stability and pharmacokinetic tracing. Several chemical suppliers specialize in isotope-labeled compounds and can provide this compound. The purity of such compounds is critical for experimental validity. Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) detailing the compound's identity and purity, often determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Supplier | Purity Specification | Analytical Methods | Additional Information |
| BDGSynthesis | Target HPLC purity of >98%[1] | HPLC, NMR[1] | Ships with a current Certificate of Analysis. Isotope-labeled compounds have a default 5-year re-test date.[1] |
| MedChemExpress | Not explicitly stated, but Certificate of Analysis is available. | Not explicitly stated. | Provides a recommendation to store the product according to the Certificate of Analysis. |
Mechanism of Action: Targeting Extrasynaptic GABA-A Receptors
THIP is a selective agonist for γ-aminobutyric acid type A (GABA-A) receptors, with a notable preference for those located outside of the synapse (extrasynaptic receptors), particularly those containing the δ subunit.[2] These extrasynaptic receptors are responsible for mediating tonic inhibition, a persistent inhibitory current that regulates neuronal excitability. By activating these receptors, THIP enhances this tonic inhibition, leading to a reduction in neuronal firing.[2] This mechanism is believed to underlie its sedative and hypnotic effects.
The signaling pathway initiated by THIP binding to extrasynaptic GABA-A receptors is centered on the influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.
Key Experimental Protocols
The unique properties of this compound make it suitable for a range of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is designed to determine the binding affinity of this compound to GABA-A receptors in brain tissue.
Materials:
-
[3H]THIP (radioligand)
-
Unlabeled this compound (competitor)
-
Rat brain tissue (e.g., cerebellum, known for high density of δ-subunit containing GABA-A receptors)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a saturating concentration of unlabeled GABA (for non-specific binding) or varying concentrations of unlabeled this compound (for competition assay).
-
50 µL of [3H]THIP at a concentration near its Kd.
-
100 µL of the prepared brain membrane suspension.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]THIP binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Electrophysiological Recording of Tonic Currents in Brain Slices
This protocol outlines the procedure for measuring this compound-induced changes in tonic inhibitory currents in neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue slicer
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (e.g., containing CsCl to isolate GABAergic currents)
Methodology:
-
Brain Slice Preparation:
-
Anesthetize a rodent and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., thalamus or cerebellum) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a brain slice to the recording chamber under a microscope and continuously perfuse with oxygenated aCSF.
-
Identify a neuron of interest for recording.
-
Establish a whole-cell patch-clamp configuration using a glass pipette filled with intracellular solution.
-
Record baseline neuronal activity in voltage-clamp mode to measure holding current.
-
-
This compound Application:
-
Bath-apply this compound at a known concentration to the brain slice.
-
Record the change in the holding current. An inward shift in the holding current (at a holding potential above the Cl- reversal potential) indicates an increase in tonic GABAergic current.
-
-
Data Analysis:
-
Measure the magnitude of the change in the holding current induced by this compound.
-
This change represents the tonic current mediated by the activation of extrasynaptic GABA-A receptors.
-
This technical guide provides a foundational understanding of this compound for research applications. For further details on specific experimental conditions and data interpretation, consulting the primary scientific literature is recommended.
References
Safety and Handling Guidelines for THIP-d4: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for THIP-d4 (Gaboxadol-d4). As specific safety data for the deuterated form is unavailable, this guide is based on the properties of the parent compound, THIP (Gaboxadol). The primary difference between the two compounds is the isotopic labeling, which is unlikely to alter the fundamental chemical hazards. However, researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier and perform their own risk assessment before handling this compound. This guide is intended for use by trained researchers, scientists, and drug development professionals.
Introduction
This compound, the deuterated form of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (also known as Gaboxadol), is a valuable tool in neuroscience research, particularly in studies involving GABAergic neurotransmission due to its role as a selective GABA-A receptor agonist.[1][2] Its isotopic labeling makes it suitable for use as an internal standard in pharmacokinetic and metabolic studies. Understanding the safety and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
THIP (Gaboxadol) is classified as a hazardous substance. The GHS classifications from various suppliers indicate that the primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.[3][4]
Table 1: GHS Hazard Classification for THIP (Gaboxadol)
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation mark) |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation mark) |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation mark) |
| Specific target organ toxicity (single exposure); Respiratory tract irritation | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation mark) |
Data compiled from multiple Safety Data Sheets.[3][4]
Toxicological Data
To the best of current knowledge, the toxicological properties of THIP have not been exhaustively investigated.[5] The available acute toxicity data is summarized below. It is important to note that this compound should be handled as if it were hazardous until more comprehensive information is available.[6]
Table 2: Acute Toxicity of THIP (Gaboxadol) Hydrobromide in Mice
| Route of Administration | LD50 (mg/kg) |
| Intravenous (i.v.) | 80 |
| Intraperitoneal (i.p.) | 145 |
| Oral | >320 |
Source: U.S. Patent data as cited by the Merck Index.[7]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage. The data presented here is for the non-deuterated form, THIP (Gaboxadol).
Table 3: Physicochemical Properties of THIP (Gaboxadol)
| Property | Value | Reference |
| Chemical Formula | C₆H₈N₂O₂ | [1][8] |
| Molar Mass | 140.14 g/mol | [1][8] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 242-244 °C (decomposes) | [7] |
| pKa (water, 25°C) | 4.44 ± 0.03; 8.48 ± 0.04 | [7] |
| Solubility | Soluble in DMSO (~20 mg/ml) and PBS (pH 7.2, ~10 mg/ml). Sparingly soluble in dimethylformamide (~0.1 mg/ml). | [6] |
| Storage Temperature | Recommended: 4°C or -20°C for long-term storage. | [3][6] |
| Stability | Stable for at least 4 years when stored at -20°C. | [6] |
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited are not publicly available. However, a generalized methodology for determining acute oral toxicity (as per OECD Guideline 423) would involve the administration of the substance to fasted animals, followed by a period of observation for signs of toxicity and mortality to determine the LD50 value.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure and risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE must be worn when handling this compound:[3][9]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[9]
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid form where dust may be generated.[5]
-
Skin and Body Protection: A laboratory coat is mandatory.[5]
First Aid Measures
In the event of exposure, immediate action is critical.
Table 4: First Aid Measures for THIP (Gaboxadol) Exposure
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Remove victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. | [3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][5] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [3][5] |
Spills and Disposal
Spill and Leak Procedures:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5]
-
Cleanup: Avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[5][9] Ensure adequate ventilation.
-
Personal Precautions: Wear appropriate PPE as described in Section 6.
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. This should be done through an approved waste disposal facility.[3]
Mechanism of Action: Signaling Pathway
THIP (Gaboxadol) is a potent and selective partial agonist of the GABA-A receptor.[1] It primarily acts on extrasynaptic GABA-A receptors, which are often those containing δ subunits.[2] Unlike benzodiazepines, which are positive allosteric modulators, THIP binds directly to the same site as the endogenous neurotransmitter GABA, leading to the opening of the chloride channel and neuronal hyperpolarization.
Caption: Signaling pathway of THIP (Gaboxadol) at the GABA-A receptor.
Storage and Stability
This compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from light.[3][9] For long-term storage, temperatures of -20°C are recommended to ensure stability.[6] Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[3] Under recommended storage conditions, the compound is stable for at least four years.[6]
References
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Gaboxadol [drugfuture.com]
- 8. Gaboxadol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. tcichemicals.com [tcichemicals.com]
THIP-d4 CAS number and molecular weight
An In-Depth Technical Guide to THIP-d4 (Gaboxadol-d4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Gaboxadol-d4, is the deuterated form of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP or Gaboxadol). THIP is a potent and selective agonist for extrasynaptic γ-aminobutyric acid type A (GABAA) receptors, particularly those containing the δ subunit.[1][2][3] Due to its unique pharmacological profile, THIP has been investigated for its hypnotic and analgesic properties.[2][4] The introduction of deuterium (B1214612) atoms in this compound makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of THIP in biological matrices. This guide provides comprehensive technical information on this compound, including its physicochemical properties, relevant pharmacological data of its non-deuterated counterpart, detailed experimental protocols, and diagrams of its mechanism of action and analytical application.
Physicochemical Properties
The fundamental properties of this compound are essential for its application in research and analytical settings.
| Property | Value | Reference(s) |
| Chemical Name | Gaboxadol-d4 | [1](5--INVALID-LINK--,--INVALID-LINK-- |
| Synonyms | This compound | [1](6--INVALID-LINK-- |
| CAS Number | 2748778-97-2 | [1](5--INVALID-LINK--,--INVALID-LINK-- |
| Molecular Formula | C₆H₄D₄N₂O₂ | [1](7--INVALID-LINK-- |
| Molecular Weight | 144.16 g/mol | [1](5--INVALID-LINK--,--INVALID-LINK-- |
Pharmacology of THIP (Gaboxadol)
This compound is expected to have a pharmacological profile nearly identical to that of THIP. The primary utility of deuteration is to provide a stable, non-radioactive isotopic label for use as an internal standard. The following tables summarize key pharmacological data for the non-deuterated compound, THIP.
Receptor Binding and Potency
THIP's potency is highly dependent on the subunit composition of the GABAA receptor. It shows preferential agonism for extrasynaptic δ-subunit-containing receptors.
| Receptor Subtype / Parameter | Value | Reference(s) |
| δ-GABAAR (EC₅₀) | 13 µM | [8](--INVALID-LINK--) |
| α4β3δ (EC₅₀) | 6 µM (superagonist) | [9](--INVALID-LINK----INVALID-LINK--) |
| α6β3δ (EC₅₀) | 37 nM | [10](--INVALID-LINK--) |
| α4β3δ (EC₅₀, recombinant) | 30-50 nM | [10](11--INVALID-LINK-- |
| α1β2γ2 (EC₅₀) | 143 µM (partial agonist) | [9](--INVALID-LINK----INVALID-LINK--) |
| α5 subunit (EC₅₀) | 28-129 µM (full agonist) | [9](--INVALID-LINK----INVALID-LINK--) |
| GABAC (ρ1) (IC₅₀) | 25 µM (antagonist) | [9](--INVALID-LINK----INVALID-LINK--) |
Pharmacokinetic Parameters of THIP
| Parameter | Species | Value | Reference(s) |
| Elimination Half-life | Human | 1.5 - 2.0 hours | [1](--INVALID-LINK--) |
| Excretion | Human | 83-94% in urine (unchanged & glucuronide) | [1](--INVALID-LINK--) |
| Oral Bioavailability (Fa) | Rat | 83% (at 5.0 mg/kg) | [8](--INVALID-LINK--) |
| Caco-2 Permeability (Papp) | In vitro | 5.6 x 10⁻⁶ cm/s (at 7.0 µM) | [9](--INVALID-LINK--) |
Mechanism of Action and Metabolic Pathway
THIP acts as a direct agonist at the GABA binding site on GABAA receptors, distinguishing it from allosteric modulators like benzodiazepines.[1] Its selectivity for extrasynaptic δ-containing receptors allows it to enhance tonic inhibition, a persistent inhibitory current that regulates neuronal excitability.[3][10]
Caption: THIP signaling pathway via extrasynaptic GABA-A receptors.
The primary metabolic route for THIP in humans is O-glucuronidation, followed by renal excretion.[1][12] This process involves specific enzymes and transporters.
Caption: Metabolic and renal clearance pathway of THIP.
Experimental Protocols
Protocol: Quantitative Analysis of THIP in Plasma using LC-MS/MS with this compound as Internal Standard
This protocol outlines a standard method for determining the concentration of THIP in a biological matrix, a primary application for this compound.
1. Objective: To accurately quantify THIP concentrations in plasma samples from a pharmacokinetic study.
2. Materials:
- THIP (analyte) reference standard
- This compound (internal standard, IS)
- Control plasma (e.g., human, rat)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- 96-well plates
- Centrifuge
3. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system
- Triple Quadrupole Mass Spectrometer (MS/MS)
4. Procedure:
- Preparation of Stock Solutions:
- Prepare a 1 mg/mL stock solution of THIP in methanol.
- Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.
- Preparation of Calibration Standards and Quality Controls (QCs):
- Serially dilute the THIP stock solution with 50:50 ACN:water to create working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
- Spike control plasma with these working solutions to create the calibration curve.
- Prepare QCs at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample (unknown, standard, or QC) in a 96-well plate, add 150 µL of ACN containing the this compound internal standard at a fixed concentration (e.g., 100 ng/mL).
- Vortex the plate for 2 minutes to precipitate proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
- LC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in ACN
- Gradient: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS/MS Conditions (Positive Ion Mode):
- Monitor the specific mass-to-charge ratio (m/z) transitions for THIP and this compound.
- THIP: e.g., precursor ion 141.1 -> product ion
- This compound: e.g., precursor ion 145.1 -> product ion
- Optimize collision energy and other source parameters.
- Data Analysis:
- Integrate the peak areas for both THIP and this compound.
- Calculate the peak area ratio (THIP / this compound).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of THIP in the unknown samples and QCs from the calibration curve.
Protocol: Whole-Cell Patch-Clamp Recording of THIP-Induced Currents
This protocol is based on methodologies used to study the effects of THIP on neuronal activity.[2][13]
1. Objective: To measure the tonic current induced by THIP in neocortical neurons.
2. Materials:
- Brain slice preparation from a mouse (e.g., P13-19 C57BL/6).[2]
- Artificial cerebrospinal fluid (ACSF) containing (in mM): 126 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, saturated with 95% O₂/5% CO₂.[2]
- Intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.1 CaCl₂, 1.1 EGTA, 2 ATP, 0.5 GTP.
- THIP stock solution.
- GABAA receptor antagonist (e.g., bicuculline (B1666979) or SR95531).
- Patch-clamp rig with amplifier and data acquisition system.
3. Procedure:
- Prepare acute coronal brain slices (e.g., 300 µm thick) in ice-cold ACSF.
- Allow slices to recover in ACSF at room temperature for at least 1 hour.
- Transfer a slice to the recording chamber and perfuse with ACSF at 30-32°C.
- Visualize neurons (e.g., layer 2/3 pyramidal neurons) using DIC microscopy.
- Establish a whole-cell patch-clamp recording with a borosilicate glass pipette (3-6 MΩ).
- Hold the neuron at a voltage of -60 mV.
- Record a stable baseline current for 5-10 minutes.
- Bath-apply THIP at the desired concentration (e.g., 1 µM).
- Record the change in holding current. The downward deflection represents an inward current.
- After a stable response is achieved, co-apply a GABAA receptor antagonist to confirm the current is mediated by these receptors. The current should return to baseline.
- Wash out the drugs and allow the current to return to the initial baseline.
Mandatory Visualizations
Experimental Workflow: Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound would be employed.
Caption: Workflow for a typical pharmacokinetic study using this compound.
Logical Relationship: Use of Deuterated Internal Standards
This diagram explains the rationale behind using a deuterated compound like this compound as an internal standard in mass spectrometry.
Caption: Rationale for using deuterated internal standards in MS.
References
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Extrasynaptic GABAA receptors: Their function in the CNS and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. invivochem.com [invivochem.com]
- 6. invivochem.com [invivochem.com]
- 7. invivochem.com [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Metabolism and renal elimination of gaboxadol in humans: role of UDP-glucuronosyltransferases and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of thalamic excitability by THIP: a selective role for δ-GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of THIP (Gaboxadol) in Human Plasma using THIP-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of THIP (Gaboxadol) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs THIP-d4, a deuterated analog of THIP, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies involving THIP.
Introduction
THIP (Gaboxadol) is a selective agonist of extrasynaptic GABAA receptors and has been investigated for its potential therapeutic effects, including in sleep disorders. Accurate quantification of THIP in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] Deuterated internal standards are chemically and physically almost identical to the analyte, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This allows for effective compensation for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative results.
This application note provides a detailed experimental protocol for the extraction and analysis of THIP from human plasma, along with typical performance data and visual workflows to guide the user.
Experimental
Materials and Reagents
-
THIP (Gaboxadol) reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
-
Mixed-mode solid-phase extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem mass spectrometer (e.g., SCIEX API 4000 or equivalent) equipped with a turbo electrospray ionization source
Stock and Working Solutions
-
THIP Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of THIP reference standard in a suitable solvent (e.g., methanol (B129727) or water) to achieve a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of THIP for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a working solution of this compound IS at a concentration appropriate to yield a consistent and strong signal in all samples.
Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the extraction of Gaboxadol (B1217033) from human plasma.[2]
-
Sample Aliquoting: To 200 µL of human plasma (calibration standards, QCs, and unknown samples), add 50 µL of the this compound internal standard working solution.
-
Vortex: Vortex the samples for 10 seconds.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges according to the manufacturer's instructions.
-
Loading: Load the plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with an appropriate solvent to remove interfering substances.
-
Elution: Elute THIP and this compound from the cartridges with an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
The following are suggested starting parameters for the analysis of THIP and this compound. Optimization may be required for different instrumentation.
Liquid Chromatography:
| Parameter | Value |
| LC Column | Asahipak NH2P (or equivalent HILIC column) |
| Mobile Phase A | 20 mM Ammonium acetate in water, pH 4 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 30% Mobile Phase A, 70% Mobile Phase B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| THIP | 139.1 | 95.1 | 200 |
| This compound | 143.1 | 99.1 | 200 |
| Note: The precursor ion in negative mode is [M-H]⁻. The m/z values are based on the molecular weight of THIP (140.14 g/mol ) and a likely fragmentation pattern. The product ion for this compound is inferred based on the addition of 4 Da. |
Data Presentation
Table 2: Example Calibration Curve for THIP in Human Plasma
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 510,000 | 0.0025 |
| 1 | 2,550 | 515,000 | 0.0050 |
| 5 | 12,600 | 512,000 | 0.0246 |
| 10 | 25,300 | 518,000 | 0.0488 |
| 25 | 63,000 | 511,000 | 0.1233 |
| 50 | 127,000 | 515,000 | 0.2466 |
| 100 | 255,000 | 513,000 | 0.4971 |
Note: Data are for illustrative purposes only and will vary depending on the instrument and experimental conditions.
Table 3: Method Validation Summary (Based on Kall et al., 2007) [2]
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 4% |
| Intra-day Accuracy (% bias) | Within ± 2.2% |
| Inter-day Precision (%CV) | 2.1 - 5.1% |
| Inter-day Accuracy (% bias) | Within ± 4% |
| Recovery | ~87% |
Mandatory Visualization
References
- 1. texilajournal.com [texilajournal.com]
- 2. Development and validation of a selective and sensitive bioanalytical procedure for the quantitative determination of gaboxadol in human plasma employing mixed mode solid phase extraction and hydrophilic interaction liquid chromatography with tandem mass spectroscopic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Rodent Studies of THIP (Gaboxadol) with THIP-d4 for Bioanalysis
These application notes provide detailed protocols for conducting pharmacokinetic and pharmacodynamic studies of THIP (Gaboxadol) in rodent models. The protocols incorporate the use of THIP-d4 as a crucial internal standard for accurate bioanalytical quantification.
Introduction to THIP (Gaboxadol)
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), also known as Gaboxadol, is a potent and selective agonist at extrasynaptic GABA-A receptors, particularly those containing δ subunits. Unlike benzodiazepines that modulate GABA-A receptor activity, THIP directly activates the receptor, leading to a tonic inhibitory current. This mechanism of action imparts sedative-hypnotic and analgesic properties. Due to its distinct pharmacological profile, THIP has been investigated for the treatment of sleep disorders and pain.
Role of this compound: this compound is a deuterated isotopologue of THIP. In biomedical research, particularly in pharmacokinetics, deuterated compounds like this compound serve as ideal internal standards for bioanalytical methods such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to THIP, ensuring similar behavior during sample extraction and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This results in highly accurate and precise quantification of THIP in biological matrices like plasma or brain tissue.
Mechanism of Action: Signaling Pathway
THIP preferentially binds to and activates extrasynaptic GABA-A receptors. These receptors are responsible for mediating persistent, low-level "tonic" inhibition in the central nervous system, in contrast to the rapid, "phasic" inhibition from synaptic GABA-A receptors. By enhancing tonic inhibition, THIP reduces overall neuronal excitability, leading to its sedative and hypnotic effects.
Caption: Mechanism of THIP as an agonist at extrasynaptic GABA-A receptors.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Profiling of THIP in Rats
Objective: To determine the concentration-time profile of THIP in plasma following a single administration and calculate key pharmacokinetic parameters.
Materials:
-
THIP hydrochloride
-
This compound (for analytical standard)
-
Vehicle: Sterile 0.9% saline
-
Animals: Male Sprague-Dawley rats (250-300g)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection tubes (e.g., K2-EDTA microtubes)
-
Centrifuge, pipettes, and freezer (-80°C)
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimate rats to the facility for at least 7 days with ad libitum access to food and water.
-
THIP Formulation: Prepare a 1 mg/mL solution of THIP in sterile 0.9% saline. Ensure it is fully dissolved.
-
Dosing: Administer THIP via intraperitoneal (i.p.) injection at a dose of 4 mg/kg. The injection volume should be based on the individual animal's body weight.
-
Blood Sampling: Collect blood samples (~150 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-administration.
-
Plasma Preparation: Immediately transfer blood into K2-EDTA tubes, mix gently, and keep on ice. Centrifuge at 4,000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding 100 µL of ice-cold acetonitrile, spiked with this compound as the internal standard, to 50 µL of plasma sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system for quantification.
-
-
Data Analysis: Plot the mean plasma concentration of THIP versus time. Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis software.
Protocol 2: Pharmacodynamic (PD) Assessment of Sedation in Mice
Objective: To evaluate the dose-dependent sedative effects of THIP by measuring changes in locomotor activity.
Materials:
-
THIP hydrochloride
-
Vehicle: Sterile 0.9% saline
-
Animals: Male C57BL/6 mice (20-25g)
-
Open field activity chambers equipped with infrared beams
-
Dosing syringes and needles
Methodology:
-
Animal Acclimatization: Acclimate mice to the facility for 7 days and habituate them to the testing room for at least 1 hour before the experiment.
-
Groups: Randomly assign mice to experimental groups (e.g., Vehicle, THIP 1 mg/kg, THIP 3 mg/kg, THIP 6 mg/kg). A typical group size is n=8-10.
-
Administration: Administer the assigned treatment (vehicle or THIP solution) via subcutaneous (s.c.) or i.p. injection.
-
Locomotor Activity Assessment: Immediately after injection, place each mouse in the center of an open field activity chamber. Record horizontal and vertical activity (beam breaks) continuously for 60 minutes.
-
Data Analysis: Analyze the total distance traveled or the total number of beam breaks in 5-minute bins and as a cumulative count over the 60-minute session. Compare the THIP-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Experimental Workflow Diagram
The following diagram illustrates a comprehensive workflow for an in vivo study combining both pharmacokinetic and pharmacodynamic assessments.
Caption: Combined PK/PD experimental workflow for THIP studies in rodents.
Quantitative Data Summary
The following tables summarize representative data for THIP from rodent studies.
Table 1: Representative Pharmacokinetic Parameters of THIP in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
|---|---|---|---|---|---|---|
| Mouse | 10 | i.p. | ~1100 | 0.25 | ~1.1 | ~1800 |
| Rat | 4 | i.p. | ~650 | 0.25 | ~1.3 | ~1200 |
| Rat | 10 | p.o. | ~500 | 0.5 | ~1.5 | ~1500 |
Note: Values are approximate and compiled from various literature sources for illustrative purposes.
Table 2: Representative Pharmacodynamic Effects of THIP in Mice (Sleep Studies)
| Dose (mg/kg, i.p.) | Effect on Sleep Latency | Effect on Total Sleep Time (First 2 hours) |
|---|---|---|
| Vehicle | Baseline | Baseline |
| 3 | ~25% Reduction | ~40% Increase |
| 6 | ~50% Reduction | ~90% Increase |
| 10 | ~70% Reduction | ~150% Increase |
Note: Values represent typical dose-dependent effects and are for illustrative purposes.
Application of THIP-d4 in Neurological Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
THIP-d4 (Gaboxadol-d4) is the deuterated form of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), also known as Gaboxadol.[1] THIP is a potent and selective agonist of extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors, showing preferential activity for those containing the δ-subunit.[2][3] These receptors mediate tonic inhibition, a persistent, low-level inhibitory current that regulates overall neuronal excitability.[4] Dysfunction in the GABAergic system has been implicated in the pathophysiology of numerous neurological disorders, including epilepsy, sleep disorders, Alzheimer's disease, and ischemic stroke.[5][6][7]
The substitution of hydrogen with deuterium (B1214612) in this compound offers distinct advantages in research applications. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.[8] This can lead to a slower rate of metabolism, potentially improving the pharmacokinetic profile and enhancing bioavailability compared to the non-deuterated parent compound.[9][10] Furthermore, due to its distinct mass, this compound serves as an ideal internal standard for the accurate quantification of THIP in biological matrices using mass spectrometry-based analytical methods.[1][8]
These characteristics make this compound a valuable tool for:
-
Investigating the role of extrasynaptic GABA-A receptors in the pathophysiology of neurological disorders.
-
Evaluating the therapeutic potential of modulating tonic inhibition.
-
Conducting precise pharmacokinetic and pharmacodynamic (PK/PD) studies of Gaboxadol.[11][12][13][14][15]
Mechanism of Action
This compound, like its non-deuterated counterpart, acts as a direct agonist at the GABA binding site on extrasynaptic δ-containing GABA-A receptors.[16] This binding event opens the receptor's intrinsic chloride (Cl⁻) channel, leading to an influx of chloride ions. The increased intracellular Cl⁻ concentration hyperpolarizes the neuronal membrane, making it less likely to fire an action potential. This sustained hyperpolarization is termed "tonic inhibition," which serves as a powerful regulator of neuronal network activity.[4] This mechanism is distinct from benzodiazepines, which are positive allosteric modulators that enhance the effect of GABA but do not directly activate the receptor.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gaboxadol - Wikipedia [en.wikipedia.org]
- 3. Inhibition of thalamic excitability by THIP: a selective role for δ-GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment Options in Alzheimer´s Disease: The GABA Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA potentiation: a logical pharmacological approach for the treatment of acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sleep and Epilepsy: A Complex Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Pharmacokinetics and pharmacodynamics of KR-66223, a novel DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of LC15-0444, a novel dipeptidyl peptidase IV inhibitor, after multiple dosing in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of levodopa/carbidopa cotherapies for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Preparation of THIP-d4 Stock Solutions: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of stock solutions of THIP-d4 (Gaboxadol-d4), a deuterated analog of the selective extrasynaptic GABA-A receptor agonist, THIP (Gaboxadol). Accurate preparation of stock solutions is crucial for ensuring the reliability and reproducibility of experimental results. This compound is commonly utilized as an internal standard in quantitative analyses such as LC-MS, GC-MS, or NMR.[1]
Physicochemical and Solubility Data
A summary of the key properties of this compound is presented in the table below for easy reference. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Synonyms | Gaboxadol-d4 | [1][2] |
| Molecular Formula | C₆H₄D₄N₂O₂ | [1][2] |
| Molecular Weight | 144.16 g/mol | [1][2] |
| Appearance | Typically a solid at room temperature | [2] |
| Recommended Solvents (In Vitro) | DMSO, H₂O, Ethanol, DMF | [2] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [2] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for many in vitro applications.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or protected from light)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.4416 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mM) * Molecular Weight ( g/mol ) * Volume (mL) / 1000
-
Mass (mg) = 10 mM * 144.16 g/mol * 1 mL / 1000 = 1.4416 mg
-
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM solution with 1.4416 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures from the manufacturer's data sheet.
-
Storage: Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect the solution from light.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the primary signaling pathway affected by THIP (the non-deuterated parent compound) and the general workflow for preparing a this compound stock solution.
References
Application Notes and Protocols for Electrophysiological Recording with THIP-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), also known as Gaboxadol, is a selective agonist for extrasynaptic δ-subunit-containing GABA-A receptors. These receptors mediate tonic inhibition in various brain regions, playing a crucial role in regulating neuronal excitability. THIP-d4 is a deuterated version of THIP, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is often employed to alter the pharmacokinetic properties of a compound, potentially slowing its metabolism and extending its half-life in vivo, without significantly changing its primary pharmacological activity.
These application notes provide a comprehensive guide for utilizing this compound in electrophysiological studies. The protocols detailed below are based on established methods for studying the effects of THIP on neuronal activity, primarily using whole-cell patch-clamp techniques. It is presumed that the direct electrophysiological effects of this compound at the receptor level are comparable to those of non-deuterated THIP.
Data Presentation
Table 1: THIP Receptor Affinity and Efficacy
| Receptor Subtype | Agonist/Antagonist Activity | EC₅₀ / Affinity | Reference Neuron/System |
| α4β3δ GABA-A | Agonist | 30-50 nM | Recombinant expression |
| α6β3δ GABA-A | Agonist | 30-50 nM | Recombinant expression |
| α4/6β3 GABA-A | Agonist | Micromolar range | Recombinant expression |
| α1β2γ2 GABA-A | Weak partial agonist | Significantly lower affinity than for δ-containing receptors | Recombinant expression |
| Native δ-subunit containing receptors | Agonist | Submicromolar (threshold ~30 nM) | Cerebellar granule cells |
Table 2: Electrophysiological Effects of THIP Application
| Neuronal Population | THIP Concentration | Recorded Effect | Electrophysiology Technique |
| Cerebellar Granule Cells (WT) | 30 nM - 1 µM | Elicited robust tonic currents | Whole-cell voltage-clamp |
| Cerebellar Granule Cells (δ⁻/⁻) | Submicromolar | Significantly reduced tonic currents compared to WT | Whole-cell voltage-clamp |
| Molecular Layer Interneurons | ≤ 1 µM | No significant current activation | Whole-cell voltage-clamp |
| Thalamic Ventrobasal Neurons (WT) | 1 µM | Induced large inward current (-309 ± 23 pA) | Whole-cell voltage-clamp |
| Thalamic Ventrobasal Neurons (δ⁰/⁰) | 1 µM | Dramatically reduced inward current (-18 ± 3 pA) | Whole-cell voltage-clamp |
| Neocortical Neurons | Not specified | Enhanced extrasynaptic GABA-A receptor-mediated conductance | Not specified |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-purity water (e.g., Milli-Q) or a suitable buffer to create a high-concentration stock solution (e.g., 10-100 mM).
-
Aliquotting: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is adapted for recording from neurons in acute brain slices.
2.1. Solutions
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, 1 MgCl₂.
-
Preparation: Prepare a 10x stock solution without CaCl₂ and MgCl₂. On the day of the experiment, dilute the stock and add the divalent cations. The solution should be continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 30 minutes before use to maintain a pH of 7.4.
-
-
Intracellular Solution (K-Gluconate based for current-clamp):
-
Composition (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES.
-
Preparation: Adjust pH to 7.2 with KOH and osmolarity to ~270-290 mOsm. Filter the solution using a 0.2 µm filter. Aliquot and store at -20°C. Thaw and keep on ice on the day of recording.
-
2.2. Pipette Preparation
-
Pull borosilicate glass capillaries to a resistance of 4-8 MΩ using a micropipette puller.
-
Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.
-
Backfill the pipette with the filtered intracellular solution using a microloader tip, ensuring no air bubbles are trapped at the tip.
2.3. Recording Procedure
-
Place the brain slice in the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the bath temperature at 32-34°C.
-
Visualize neurons using a microscope with DIC optics.
-
Lower the recording pipette into the bath and apply positive pressure.
-
Approach the target neuron and gently press the pipette tip against the cell membrane.
-
Release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ). Setting the holding potential to -60 or -70 mV can facilitate seal formation.
-
Once a stable gigaseal is formed, apply brief, strong suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to the desired recording mode (voltage-clamp or current-clamp). In voltage-clamp, hold the neuron at -60 mV to -70 mV to record GABAergic currents. In current-clamp, inject current to hold the resting membrane potential and observe changes in firing activity.
-
Allow the cell to stabilize for a few minutes before starting the experiment.
2.4. This compound Application
-
Dilute the this compound stock solution in aCSF to the final desired concentration (e.g., 30 nM - 1 µM).
-
Apply the this compound containing aCSF to the slice via bath perfusion.
-
Record the changes in holding current (voltage-clamp) or membrane potential and firing rate (current-clamp) in response to this compound application.
-
To confirm the effect is mediated by GABA-A receptors, co-apply a GABA-A receptor antagonist like gabazine (B1674388) (GBZ).[1]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at extrasynaptic GABA-A receptors.
Experimental Workflow for this compound Application in Patch-Clamp
References
Application Notes and Protocols for Behavioral Assays Using THIP-d4 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), also known as Gaboxadol, is a selective agonist for extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors, showing a preference for those containing the δ-subunit.[1][2] These receptors are responsible for mediating tonic inhibition in the central nervous system, a constant, low-level inhibitory tone that regulates neuronal excitability.[3] By enhancing tonic inhibition, THIP exerts sedative, hypnotic, anxiolytic, and analgesic effects.[4][5] THIP-d4 is the deuterated form of THIP, often used as an internal standard or tracer in pharmacokinetic studies.[6] For the purpose of the following behavioral assays, the pharmacological effects of this compound are considered equivalent to those of THIP.
These application notes provide detailed protocols for assessing the behavioral effects of this compound in mice, focusing on its anxiolytic, locomotor, analgesic, and hypnotic properties.
Mechanism of Action: THIP and GABA-A Receptors
THIP selectively binds to and activates extrasynaptic GABA-A receptors, which are primarily composed of α4/α6, β, and δ subunits. This activation increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing overall neuronal excitability. This enhanced tonic inhibition is the basis for THIP's observed behavioral effects.
Behavioral Assays
The following section details the protocols for key behavioral assays to evaluate the effects of this compound in mice.
Anxiety-Like Behavior: The Elevated Plus-Maze (EPM)
The EPM test is a widely used assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open and elevated spaces.[6][7] Anxiolytic compounds, like THIP, are expected to increase the time spent and the number of entries into the open arms.[6]
Experimental Protocol
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm).[8][9] It consists of two open arms and two enclosed arms of equal dimensions (e.g., 35 cm x 5 cm for mice), with the closed arms having high walls (e.g., 15 cm).[8][10]
-
Animals: Adult mice, handled for 3-5 days prior to testing to reduce stress.[8]
-
Procedure:
-
Acclimate mice to the testing room for at least 30-45 minutes before the experiment.[8][11]
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 30 minutes).[7]
-
Place the mouse in the center of the maze, facing one of the open arms.[12]
-
Allow the mouse to explore the maze freely for a 5-minute session.[7][8]
-
Record the session using an overhead video camera and tracking software.[7]
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.[7]
-
-
Data Analysis:
-
Time spent in the open arms (s)
-
Number of entries into the open arms
-
Time spent in the closed arms (s)
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | Low | Increased | Increased | No significant change |
| This compound | High | Increased | Increased | May be decreased due to sedation |
| Diazepam (Control) | 1-2 | Significantly Increased | Significantly Increased | No significant change |
| Note: This table presents expected outcomes, as specific quantitative data for THIP in the EPM is not readily available in a consolidated format. Anxiolytic effects are generally observed at lower doses, while higher doses may produce sedative effects that can confound the results. |
Locomotor Activity and Anxiety: The Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[11][13][14] Rodents naturally tend to stay close to the walls (thigmotaxis) in a new, open space. Anxiolytic compounds can increase the time spent in the center of the arena, while locomotor activity is measured by the total distance traveled.[11]
Experimental Protocol
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm) with a floor divided into a central and a peripheral zone.[14]
-
Animals: Adult mice.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes prior to the test.[11]
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.[15]
-
Allow the mouse to explore freely for a predetermined period (e.g., 10-20 minutes).[11][15]
-
Record the session with a video camera and use tracking software for analysis.[11]
-
Clean the arena with 70% ethanol between subjects.[11]
-
-
Data Analysis:
-
Total distance traveled (cm)
-
Time spent in the center zone (s)
-
Number of entries into the center zone
-
Time spent in the peripheral zone (s)
-
Rearing frequency (an exploratory behavior)
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Center Entries |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | Low | No significant change | Increased | Increased |
| This compound | High | Decreased | May be increased or decreased due to sedation | May be increased or decreased |
| Note: This table illustrates expected trends. Lower doses of THIP are expected to show anxiolytic effects without significantly altering locomotion. Higher, sedative doses will likely reduce overall movement. |
Nociception: The Hot Plate Test
The hot plate test is a classic method for assessing the analgesic properties of drugs against thermal stimuli.[16][17] The latency to a pain response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface. Centrally acting analgesics, like THIP, increase this latency.[17]
Experimental Protocol
-
Apparatus: A hot plate apparatus with a controlled temperature surface (e.g., 52-55°C) enclosed by a transparent cylinder to keep the mouse on the plate.[16][17][18]
-
Animals: Adult mice.
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes.[16]
-
Determine a baseline latency for each mouse before drug administration. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[18]
-
Administer this compound or vehicle i.p. and test at various time points post-injection (e.g., 15, 30, 60, 90 minutes) to determine the time of peak effect.[19]
-
Place the mouse on the hot plate and start a timer.
-
Stop the timer and remove the mouse as soon as a nocifensive response (hind paw licking, flicking, or jumping) is observed.[16]
-
-
Data Analysis:
-
Latency to the first pain response (s)
-
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Peak Response Latency (s) |
| Vehicle | - | ~15 |
| Morphine (Control) | 10 | Significantly increased |
| THIP | 4 | ~20-25 |
| THIP | 8 | ~25-30 |
| Note: Data is illustrative and based on typical results. Specific latencies can vary between studies and mouse strains.[9] |
Sedative/Hypnotic Effects: Murine Multiple Sleep Latency Test (MSLT)
The MSLT is a method to measure sleep propensity.[20] After a period of sleep deprivation or at a time of normal wakefulness, the latency to fall asleep is measured over several trials. Hypnotic drugs like THIP are expected to decrease sleep latency.
Experimental Protocol
-
Apparatus: Standard mouse cages equipped for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Animals: Adult mice surgically implanted with EEG/EMG electrodes.
-
Procedure:
-
Allow mice to recover from surgery and acclimate to the recording cables.
-
Obtain at least 24 hours of baseline sleep-wake recordings.[20]
-
The MSLT consists of multiple "nap opportunities" (e.g., four 20-minute periods at 30-minute intervals).[20]
-
Administer this compound or vehicle i.p. before the start of the MSLT trials.
-
During each nap opportunity, record EEG/EMG to determine the time to the first epoch of sleep (sleep latency).
-
-
Data Analysis:
-
Average sleep latency across all trials (min)
-
Changes in sleep architecture (e.g., time in NREM and REM sleep)
-
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Average Sleep Latency (min) | NREM Sleep (% of Total Sleep) | REM Sleep (% of Total Sleep) |
| Vehicle | - | 12.4 ± 0.9 | Baseline | Baseline |
| THIP | 6 | Decreased | Increased | Suppressed |
| Note: Quantitative data is based on findings from studies on gaboxadol's effects on sleep in mice.[1][20] |
Experimental Workflow
The following diagram illustrates a general workflow for conducting a behavioral pharmacology study with this compound in mice.
References
- 1. The EEG effects of THIP (Gaboxadol) on sleep and waking are mediated by the GABA(A)delta-subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extrasynaptic δ-subunit containing GABAA receptors [imrpress.com]
- 3. Delta-subunit-containing GABAA-receptors mediate tonic inhibition in paracapsular cells of the mouse amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dol.inf.br [dol.inf.br]
- 5. researchgate.net [researchgate.net]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 19. jcdr.net [jcdr.net]
- 20. Murine Multiple Sleep Latency Test: phenotyping sleep propensity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for THIP-d4 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of THIP-d4, a deuterium-labeled selective extrasynaptic GABA-A receptor agonist, in various cell culture systems. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal and non-neuronal cells.
Introduction
This compound is the deuterium-labeled version of THIP (Gaboxadol), a potent and selective agonist for extrasynaptic GABA-A receptors, particularly those containing the δ subunit.[1] These receptors are responsible for mediating tonic inhibition in the central nervous system, playing a crucial role in controlling neuronal excitability.[1][2] Due to its selective action, this compound is a valuable tool for studying the physiological and pathological roles of extrasynaptic GABA-A receptors. As a deuterated compound, it can also serve as an internal standard for quantitative analysis in mass spectrometry-based assays.[1]
Mechanism of Action
This compound, like its non-labeled counterpart, binds to the GABA binding site on GABA-A receptors, leading to the opening of the chloride ion channel.[2][3] The influx of chloride ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential. This results in a persistent, or "tonic," inhibition of neuronal activity.[2] THIP exhibits superagonistic activity at α4β3δ GABA-A receptors, full agonism at α5-containing receptors, and partial agonism at α1β2γ2 receptors.[3][4]
Data Presentation
The following table summarizes the quantitative pharmacological data for THIP (Gaboxadol) at various GABA-A receptor subtypes. This information is critical for selecting appropriate concentrations for in vitro studies.
| Receptor Subtype | Agonist Efficacy | EC50 / ED50 / IC50 | Cell System | Reference |
| δ-GABA-A Receptor | Agonist | 13 µM (EC50) | Not Specified | [1] |
| α4β3δ | Superagonist | 6 µM (ED50) | Not Specified | [4] |
| α5 subunit-containing | Full Agonist | 28-129 µM (ED50) | Not Specified | [4] |
| α1β2γ2 | Partial Agonist | 143 µM (ED50) | Not Specified | [4] |
| GABA-C Receptor | Antagonist | 25 µM (IC50) | Not Specified | [4] |
| α6β3δ (high-affinity) | Agonist | 37 nM (EC50) | HEK-293 Cells | [5] |
| α6β3δ (low-affinity) | Agonist | 2.9 µM (EC50) | HEK-293 Cells | [5] |
Signaling Pathway
Activation of extrasynaptic GABA-A receptors by this compound initiates a signaling cascade that leads to tonic inhibition. The diagram below illustrates this pathway.
Caption: this compound activates extrasynaptic GABA-A receptors, leading to tonic inhibition.
Experimental Workflow
A typical experimental workflow for investigating the effects of this compound in cell culture is depicted below. This workflow can be adapted for various cell types and downstream assays.
Caption: A generalized workflow for cell culture experiments involving this compound treatment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Refer to the manufacturer's certificate of analysis for the molecular weight of the specific lot of this compound.
-
Calculate the mass of this compound required to prepare a 10 mM stock solution in DMSO.
-
Under sterile conditions, dissolve the calculated mass of this compound in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium.
-
It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound working solution.
-
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
This protocol outlines a general procedure for treating primary cortical or hippocampal neurons with this compound.
Materials:
-
Primary neuronal cultures (e.g., rat or mouse cortical/hippocampal neurons) plated on poly-D-lysine coated plates or coverslips.
-
Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27).[6]
-
This compound working solution (prepared as in Protocol 1).
-
Vehicle control solution.
Procedure:
-
Culture primary neurons to the desired developmental stage (e.g., 7-14 days in vitro).
-
Gently aspirate half of the culture medium from each well.
-
Add an equal volume of pre-warmed fresh culture medium containing the desired final concentration of this compound or vehicle control. For example, to achieve a final concentration of 10 µM, add medium containing 20 µM this compound.
-
Incubate the cells for the desired treatment duration (this can range from minutes for acute electrophysiological recordings to hours or days for studies on gene expression or cell viability).
-
Following incubation, proceed with the desired downstream analysis (e.g., patch-clamp electrophysiology, immunocytochemistry, or cell viability assays).
Protocol 3: Treatment of Transfected HEK293 Cells Expressing GABA-A Receptors
This protocol provides a method for treating HEK293 cells transiently or stably expressing specific GABA-A receptor subunits with this compound.
Materials:
-
HEK293 cells expressing the GABA-A receptor subunits of interest.
-
Complete culture medium for HEK293 cells (e.g., DMEM with 10% FBS).
-
This compound working solution.
-
Vehicle control solution.
Procedure:
-
Plate the transfected HEK293 cells at an appropriate density in multi-well plates.
-
Allow the cells to adhere and grow for 24-48 hours.
-
On the day of the experiment, replace the existing culture medium with fresh, pre-warmed medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the specified treatment period.
-
Perform downstream assays such as whole-cell patch-clamp electrophysiology to measure ion channel activity or binding assays to determine receptor affinity. For electrophysiology, currents can be elicited at concentrations as low as 10 nM for high-affinity receptors.[5]
Protocol 4: Application of this compound in Acute Brain Slices for Electrophysiology
This protocol describes the application of this compound to acute brain slices for electrophysiological recordings.
Materials:
-
Acute brain slices (e.g., cerebellar, thalamic, or cortical) maintained in artificial cerebrospinal fluid (aCSF).
-
Recording chamber for electrophysiology.
-
Perfusion system.
-
aCSF.
-
This compound dissolved in aCSF at the desired final concentration.
Procedure:
-
Prepare acute brain slices using standard techniques and allow them to recover in oxygenated aCSF.[7][8]
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Obtain a stable whole-cell patch-clamp recording from a neuron of interest.
-
Establish a baseline recording of neuronal activity.
-
Switch the perfusion solution to aCSF containing the desired concentration of this compound.
-
Record the changes in neuronal activity, such as holding current (for tonic currents) or firing frequency, in response to this compound application.
-
After recording the effects of this compound, perfuse the slice with drug-free aCSF to wash out the compound and observe any recovery.
Conclusion
These protocols provide a framework for utilizing this compound as a selective pharmacological tool to investigate the function of extrasynaptic GABA-A receptors in various in vitro models. Researchers should optimize these protocols based on their specific cell types, experimental goals, and downstream applications. Careful consideration of treatment concentrations and durations is essential for obtaining reliable and reproducible data.
References
- 1. Function and modulation of δ-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaboxadol - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 8. precisionary.com [precisionary.com]
Troubleshooting & Optimization
Overcoming solubility issues with THIP-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of THIP-d4, with a specific focus on solubility issues.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Powder
Question: I am having trouble dissolving my this compound powder. What steps can I take to improve its solubility?
Answer:
Solubility challenges with deuterated compounds like this compound can arise from various factors, including the choice of solvent and handling techniques. While specific solubility data for this compound is limited, information from its non-deuterated counterpart, THIP (Gaboxadol), and general principles for handling deuterated compounds can guide troubleshooting.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocol: Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Pre-weighing: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound (typically around 144.16 g/mol ), calculate the volume of dimethyl sulfoxide (B87167) (DMSO) required to achieve a 10 mM concentration. Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can be applied if necessary, but be cautious of potential degradation.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from THIP?
This compound is a deuterated form of THIP (also known as Gaboxadol).[1] This means that four hydrogen atoms in the THIP molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is often used in research for techniques like mass spectrometry-based quantification, where this compound can serve as an internal standard.[1] Functionally, THIP is an agonist of extrasynaptic GABA-A receptors.[2][3]
Q2: What is the mechanism of action of THIP?
THIP acts as a selective agonist for extrasynaptic GABA-A receptors, particularly those containing the δ subunit.[2][3] Activation of these receptors leads to an increase in chloride ion conductance into the neuron.[4][5] This influx of negatively charged ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neuronal activity.[4][5]
References
Technical Support Center: Stability of THIP-d4 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of THIP-d4 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions to minimize degradation?
A1: To ensure the long-term stability of this compound solutions, it is crucial to adhere to proper storage protocols. Key factors to consider include temperature, light exposure, and the choice of solvent. For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture[1]. Solutions should be stored in tightly sealed, amber vials at low temperatures, typically 2-8°C for short-to-medium term (weeks to months) and -20°C or below for long-term storage (months to a year or more)[1]. Protecting the solution from light is essential as many organic compounds are photosensitive[1][2].
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: The choice of solvent is critical to prevent the exchange of deuterium (B1214612) atoms with protons from the solvent, a phenomenon known as H/D exchange. High-purity aprotic solvents such as acetonitrile, methanol, or dimethyl sulfoxide (B87167) (DMSO) are generally recommended for preparing stock solutions[1][2][3]. It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze deuterium-hydrogen exchange and compromise the isotopic purity of the standard[2]. When aqueous solutions are necessary for experimental assays, they should be prepared fresh and maintained at a neutral pH.
Q3: How can I assess the stability of my this compound solution?
A3: The stability of a this compound solution can be assessed by monitoring its chemical and isotopic purity over time. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used to assess chemical purity by detecting the appearance of degradation products[4][5]. To verify isotopic purity and detect any loss of deuterium, High-Resolution Mass Spectrometry (HRMS) is a powerful technique for analyzing the distribution of isotopologues[1]. A stability study can be designed where the solution is stored under specific conditions and analyzed at predetermined time points (e.g., T=0, 1 week, 1 month, etc.).
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Isotopic Purity (H/D Exchange) | Use of protic solvents (e.g., water, ethanol) or exposure to acidic/basic conditions. | 1. Use high-purity aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions[1][2].2. If aqueous solutions are required, buffer them to a neutral pH and prepare them fresh before use.3. Store solutions at low temperatures (-20°C or below) to minimize exchange reactions[1].4. Analyze a sample using HRMS to confirm the isotopic distribution. |
| Appearance of Degradation Peaks in HPLC/LC-MS | Chemical degradation due to hydrolysis, oxidation, or photolysis. | 1. Hydrolysis: Avoid exposure to acidic or basic conditions. Ensure solvents are dry.2. Oxidation: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[2]. Consider adding antioxidants if compatible with the experimental setup.3. Photolysis: Protect solutions from light by using amber vials or storing them in the dark[1][2].4. Perform a forced degradation study to identify potential degradation products and pathways. |
| Decreased Concentration of this compound Over Time | Adsorption to container surfaces or chemical degradation. | 1. Use low-adsorption vials (e.g., silanized glass or polypropylene).2. Re-evaluate storage conditions (temperature, light, solvent) to minimize degradation.3. Prepare fresh working solutions from a recently prepared stock solution for critical experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Low-adsorption amber vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolve the weighed this compound in a minimal amount of anhydrous DMSO in the volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with anhydrous DMSO.
-
Mix the solution thoroughly by inversion.
-
Aliquot the stock solution into low-adsorption amber vials.
-
Store the vials at -20°C or below.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions. This helps in developing stability-indicating analytical methods[6][7][8].
Materials:
-
This compound stock solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
UV-Vis spectrophotometer or photostability chamber
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.
-
Oxidation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Photodegradation: Expose an aliquot of the this compound stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.
Visualizations
Caption: Signaling pathway of this compound at extrasynaptic GABAA receptors.
Caption: General workflow for a this compound solution stability study.
References
- 1. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extrasynaptic GABAA Receptors: Form, Pharmacology, and Function | Journal of Neuroscience [jneurosci.org]
- 3. Extrasynaptic GABAA receptors: Their function in the CNS and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabotropic regulation of extrasynaptic GABAA receptors [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
Technical Support Center: Optimizing THIP-d4 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of THIP-d4 for various in vitro assays. This compound, a deuterated version of Gaboxadol, is a selective agonist for extrasynaptic GABA-A receptors, particularly those containing the δ subunit. Accurate concentration selection is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: What is the recommended starting concentration range for this compound in my assay?
A1: The optimal concentration of this compound is highly dependent on the specific assay and the subtype of GABA-A receptor being studied. A good starting point is to perform a dose-response curve. Based on published data for THIP (Gaboxadol), a broad range should be tested. For initial experiments, a range from 10 nM to 100 µM is recommended to capture the full dose-response relationship. The reported EC50 for THIP at δ-subunit containing GABA-A receptors is approximately 13 µM, though some studies suggest that δ-containing receptors can be activated by nanomolar concentrations.[1] Clinically relevant concentrations are in the low micromolar range.[2][3]
Q2: I'm observing high variability or no response in my cell-based assay. What could be the cause?
A2: Several factors can contribute to high variability or a lack of response:
-
Low Receptor Expression: Ensure that the cell line used expresses the target extrasynaptic GABA-A receptors at a sufficient level.
-
Receptor Desensitization: Prolonged exposure to agonists like this compound can cause GABA-A receptors to desensitize, leading to a diminished response.[4][5][6][7] To mitigate this, minimize pre-incubation times and consider using a perfusion system for electrophysiological recordings.
-
Incorrect Buffer/Media Composition: The ionic composition of your assay buffer is crucial. GABA-A receptors are chloride channels, so the chloride concentration will affect the reversal potential and the measured response.[8]
-
Compound Stability: Ensure that this compound is stable in your assay medium. Prepare fresh dilutions for each experiment.
Q3: My this compound solution appears to have precipitated. How can I improve its solubility?
A3: this compound, like its non-deuterated counterpart, has specific solubility characteristics.
-
Primary Solvent: DMSO is a good primary solvent for THIP.[9] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Aqueous Solubility: THIP is also soluble in water.[9] When diluting the DMSO stock into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on your cells.
-
pH Adjustment: The solubility of THIP in DMSO can be improved by adjusting the pH to 3 with HCl.[9]
-
Ultrasonication: For aqueous solutions, ultrasonication can aid in dissolution.[9]
Q4: I'm concerned about off-target effects at higher concentrations. What are the known off-target interactions of THIP?
A4: While THIP is known for its selectivity for extrasynaptic GABA-A receptors, high concentrations of any compound have the potential for off-target effects. To minimize this risk:
-
Use the Lowest Effective Concentration: Determine the EC50 from a dose-response curve and work at concentrations around this value.
-
Include Proper Controls: Use a known antagonist, such as bicuculline (B1666979) or picrotoxin, to confirm that the observed effect is mediated by GABA-A receptors.[10]
-
Consult Off-Target Databases: While specific off-target binding profiles for this compound may not be readily available, you can screen for potential interactions using predictive in silico tools.
Q5: How can I differentiate between tonic and phasic GABA-A receptor activation in my assay?
A5: THIP preferentially activates extrasynaptic GABA-A receptors that mediate tonic currents.[2] In electrophysiology experiments, a sustained inward current in response to THIP application is indicative of tonic receptor activation. In contrast, THIP has been shown to have no effect on miniature inhibitory postsynaptic currents (mIPSCs), which are mediated by synaptic (phasic) GABA-A receptors.[9][11]
Data Presentation: Quantitative Summary
The following tables provide a summary of key quantitative data for THIP (Gaboxadol) to guide your experimental design.
Table 1: Solubility of THIP
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (356.79 mM) | Ultrasonic and adjust pH to 3 with HCl for best results.[9] |
| Water | 23.33 mg/mL (166.48 mM) | Requires ultrasonication.[9] |
Table 2: Receptor Affinity and Potency of THIP
| Receptor Subtype | Assay Type | Value |
| δ-containing GABA-A | Electrophysiology | EC50: 13 µM[9][11] |
| δ-containing GABA-A | Electrophysiology | EC50: 44 µM (in neocortex)[2] |
| α4β3δ / α6β3δ | Recombinant expression | EC50: 30-50 nM[1] |
Table 3: Common Antagonists for In Vitro Assays
| Antagonist | Mechanism | Typical Concentration |
| Bicuculline | Competitive Antagonist | 10-100 µM[10][12] |
| Picrotoxin | Non-competitive Channel Blocker | 30 nM - 100 µM[10][13] |
| SR95531 (Gabazine) | Competitive Antagonist | >100 µM[2] |
Experimental Protocols
Below are detailed methodologies for key in vitro assays used to characterize this compound activity.
Protocol 1: Radioligand Binding Assay ([³H]muscimol)
This protocol is adapted from established methods for measuring GABA-A receptor binding.[12][14]
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet with deionized water and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and store at -70°C.
-
-
Binding Assay:
-
Thaw the membrane preparation and wash twice with binding buffer.
-
In a 96-well plate, add 0.1-0.2 mg of protein per well.
-
For competition assays, add varying concentrations of this compound.
-
Add [³H]muscimol to a final concentration of 5 nM.
-
For non-specific binding, add 10 mM GABA.
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold wash buffer.
-
Quantify radioactivity using liquid scintillation spectrometry.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guideline for recording this compound-induced currents in cultured neurons or transfected cells.[8][15][16]
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and patch-clamp recording.
-
Ensure cells are healthy and at an appropriate density.
-
-
Solutions:
-
External Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES, pH 7.2 with KOH.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration with a pipette resistance of 3-10 MΩ.
-
Clamp the cell at a holding potential of -80 mV.
-
Establish a stable baseline recording.
-
Apply this compound at various concentrations using a perfusion system. Each application should last for a few seconds, followed by a washout period of 30-60 seconds to allow for receptor recovery.
-
Record the resulting inward chloride current.
-
Protocol 3: FLIPR-Based Membrane Potential Assay
This protocol is for high-throughput screening of GABA-A receptor modulation using a Fluorometric Imaging Plate Reader (FLIPR).[17][18]
-
Cell Plating:
-
Seed cells stably expressing the GABA-A receptor of interest into 96-well black-walled plates.
-
Incubate overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate as recommended by the manufacturer.
-
-
Compound Addition and Measurement:
-
Prepare a plate with varying concentrations of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the this compound solution to the cells and immediately begin measuring the fluorescence signal.
-
Agonist activation of the GABA-A receptor will lead to chloride influx and membrane depolarization, resulting in an increased fluorescence signal.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the EC50 of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low or no response in this compound assays.
References
- 1. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of thalamic excitability by THIP: a selective role for δ-GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and Regulatory Mechanisms of Desensitization and Resensitization of GABAA Receptors with a Special Reference to Propofol/Barbiturate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profound Desensitization by Ambient GABA Limits Activation of δ-Containing GABAA Receptors during Spillover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slow Desensitization Regulates the Availability of Synaptic GABAA Receptors | Journal of Neuroscience [jneurosci.org]
- 8. moleculardevices.com [moleculardevices.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. pnas.org [pnas.org]
- 16. nanion.de [nanion.de]
- 17. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in THIP-d4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THIP-d4 (Gaboxadol-d4). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterated form of THIP (Gaboxadol), a selective agonist for extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors. Its primary applications in research include:
-
Tracer/Internal Standard: Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis in techniques like mass spectrometry.
-
Neuropharmacology Research: It is used to investigate the role of extrasynaptic GABA-A receptors in various physiological processes, particularly in studies related to sleep, anxiety, and neurodevelopmental disorders like Fragile X syndrome.[1][2]
Q2: What is the mechanism of action of this compound?
This compound, like its non-deuterated counterpart, selectively binds to and activates extrasynaptic GABA-A receptors, which are typically composed of α4, α6, and δ subunits.[3][4] These receptors are located outside of the synapse and are sensitive to ambient levels of GABA, mediating a form of persistent, low-level inhibition known as tonic inhibition. This contrasts with the phasic inhibition mediated by synaptic GABA-A receptors. The activation of these receptors by this compound enhances this tonic inhibitory current.
Troubleshooting Guide
Solubility and Stability Issues
Q1.1: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a zwitterionic compound and its hydrochloride salt has good solubility in aqueous solutions.[5] For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used. It is also soluble in water and ethanol. If you encounter solubility issues, gentle warming and vortexing may help. For in vivo experiments, it is crucial to use a biocompatible vehicle. Saline is a suitable solvent for the hydrochloride salt of gaboxadol.
Q1.2: My experimental results are inconsistent. Could my this compound be degrading?
While this compound is generally stable, improper storage can lead to degradation. For long-term storage, it is recommended to keep the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. If degradation is suspected, it is advisable to use a fresh vial of the compound.
Data Presentation
Table 1: Solubility of Gaboxadol (THIP)
| Solvent/Condition | Solubility | Reference |
| Physiological pH | > 30 mg/mL | [5] |
| Water | Soluble | |
| DMSO | Soluble | |
| Ethanol | Soluble |
Table 2: EC50 Values of Gaboxadol at Different GABA-A Receptor Subtypes
| Receptor Subtype | EC50 (µM) | Reference |
| α3β1 | 139 ± 19 | [6] |
| α3β1γ2 | 411 ± 13 | [6] |
| α3β1ε | 72 ± 5 | [6] |
| α3β1θ | 224 ± 20 | [6] |
| α3β1θε | 165 ± 19 | [6] |
| α4β3δ | 13 | [5] |
Table 3: Pharmacokinetic Parameters of Gaboxadol in Rodents
| Species | Route | Dose | Cmax | Tmax | AUC | Reference |
| Rat | p.o. | 10 mg/kg | 1.83 ± 0.14 µg/mL | 0.25 ± 0.00 h | 3.55 ± 0.16 µg*h/mL | [7] |
| Mouse | i.p. | 0.5-5.0 mg/kg | - | - | - | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings
This protocol provides a general framework for recording GABA-A receptor-mediated currents in cultured neurons or brain slices in response to this compound application.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2/5% CO2.
-
Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in water or DMSO.
2. Cell Preparation:
-
Prepare acute brain slices or cultured neurons according to standard laboratory procedures.
-
Transfer the slice or coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.
3. Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply this compound at the desired concentration through the perfusion system.
-
Record the resulting current.
Troubleshooting:
-
No response to this compound:
-
Check cell health: Ensure neurons are healthy and have a stable resting membrane potential.
-
Verify drug application: Confirm that the perfusion system is delivering the drug to the cell.
-
Receptor expression: The cell type may not express extrasynaptic GABA-A receptors.
-
-
High noise levels:
-
Improve seal resistance: Aim for a gigaohm seal before breaking into whole-cell mode.
-
Check grounding: Ensure all equipment is properly grounded.
-
Protocol 2: In Vivo Behavioral Assay - Open Field Test in Rodents
This protocol assesses the effect of this compound on locomotor activity and anxiety-like behavior in mice.
1. Animal Preparation:
-
Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Handle the mice for several days prior to the experiment to reduce stress.
2. Drug Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer this compound (e.g., 0.5-5.0 mg/kg) via intraperitoneal (i.p.) injection.[1] Administer saline to the control group.
3. Open Field Test:
-
30 minutes after injection, place the mouse in the center of an open field arena (e.g., 50 cm x 50 cm).
-
Record the animal's activity for 15-30 minutes using an automated video-tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Troubleshooting:
-
High variability in baseline activity:
-
Standardize handling: Ensure all animals are handled consistently.
-
Control for environmental factors: Maintain consistent lighting and noise levels in the testing room.
-
-
No effect of this compound:
-
Check dose: The dose may be too low to elicit a behavioral response.
-
Verify injection: Ensure the i.p. injection was administered correctly.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at extrasynaptic GABA-A receptors.
Caption: General experimental workflow for a this compound study.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gaboxadol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Minimizing off-target effects of THIP-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects and overcoming common challenges associated with the use of THIP-d4.
Frequently Asked Questions (FAQs)
Section 1: Pharmacological Profile & Off-Target Effects
Q1: What is this compound and what is its primary molecular target?
A1: this compound is the deuterated form of THIP (Gaboxadol), a synthetic analogue of muscimol (B1676869).[1] Its primary role in research is often as a tracer or an internal standard for quantitative analysis by methods like NMR, GC-MS, or LC-MS.[2] The pharmacological target of its non-deuterated parent compound, THIP, is the γ-aminobutyric acid type A (GABA-A) receptor. Specifically, THIP is a selective agonist for extrasynaptic GABA-A receptors, showing preferential activity at receptors containing the δ (delta) subunit, such as α4βδ and α6βδ subtypes.[3][4] These receptors are responsible for mediating tonic inhibition in the central nervous system.
Q2: What are the known pharmacological off-target effects of THIP (Gaboxadol)?
A2: The primary "off-target" effects of THIP involve its interaction with other GABA-A receptor subtypes. While it is a potent agonist at extrasynaptic δ-containing receptors, it acts as a weak partial agonist at synaptic GABA-A receptors, which typically have a γ (gamma) subunit instead of a delta subunit (e.g., α1β2γ2).[5] Additionally, while the related compound muscimol is a potent partial agonist of the GABA-A-rho (formerly GABA-C) receptor, THIP (gaboxadol) acts as a moderately potent antagonist at this receptor.[1] High supratherapeutic doses in humans have been associated with hallucinogenic and dissociative effects.[1]
Q3: How can I minimize pharmacological off-target effects in my in vivo or cell-based experiments?
A3: Minimizing off-target effects is primarily achieved through careful dose selection. Because THIP shows significantly higher potency for δ-containing extrasynaptic receptors compared to other subtypes, using the lowest effective concentration can help maximize selectivity.[3] A thorough dose-response study is crucial to identify the concentration that elicits the desired on-target effect without engaging lower-affinity off-targets. For example, studies on recombinant receptors have shown that δ-subunit incorporation increases THIP sensitivity dramatically, with EC50 values shifting from the micromolar range (for αβ receptors) to the nanomolar range (for αβδ receptors).[3]
Section 2: Troubleshooting for Deuterated Compounds
Q4: My quantitative results using this compound as an internal standard are inconsistent. What are the common causes?
A4: Inconsistency when using deuterated internal standards typically stems from a few key issues:
-
Chromatographic Shift: Deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[6][7] If this shift is significant, the analyte and the internal standard may experience different matrix effects (ion suppression or enhancement), leading to inaccurate quantification.[6]
-
Isotopic Exchange: Deuterium (B1214612) atoms can be replaced by hydrogen from the surrounding environment (solvent, matrix), a process known as back-exchange.[7] This reduces the signal of the deuterated standard and can artificially inflate the signal of the non-deuterated analyte. This is more common when deuterium is on heteroatoms (like -OH or -NH) or when samples are in highly acidic or basic solutions.[7][8]
-
Purity Issues: The deuterated standard may contain unlabeled analyte as an impurity, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification.[7]
Q5: I'm observing a retention time shift between THIP and this compound in my LC-MS analysis. How do I address this?
A5: A slight retention time shift is an expected consequence of the kinetic isotope effect.[6][9] To manage this:
-
Confirm Co-elution: Overlay the chromatograms to assess the degree of separation.
-
Adjust Chromatography: If the separation is compromising results, consider modifying the chromatographic method (e.g., adjusting the gradient, temperature, or using a lower-resolution column) to ensure the two compounds elute closer together.[6][7]
-
Integration Software: Ensure your software can handle slight shifts. Some programs allow for setting different retention time windows for the analyte and its labeled standard.[9]
Section 3: In Vitro Assay Troubleshooting
Q6: I am seeing high non-specific binding (NSB) in my radioligand binding assay. How can I reduce it?
A6: High non-specific binding can obscure the true signal in an assay. Here are several strategies to reduce it:
-
Add a Blocking Protein: Including a non-reactive protein like Bovine Serum Albumin (BSA) or casein in your buffer can saturate non-specific binding sites on your assay plates and membranes.[10][11] A common starting concentration for BSA is 0.1-1%.[10]
-
Use a Surfactant: Low concentrations of a non-ionic detergent, such as Tween-20 (typically 0.01-0.10%), can disrupt hydrophobic interactions that contribute to NSB.[10][12]
-
Increase Salt Concentration: If NSB is due to charge-based interactions, increasing the ionic strength of your buffer with a salt like NaCl can create a shielding effect.[10]
-
Adjust Buffer pH: The charge of your compound and the biological matrix can be influenced by pH. Adjusting the buffer pH may help minimize electrostatic interactions causing NSB.[10]
Quantitative Data Summary
Table 1: Potency of THIP (Gaboxadol) at Various GABA-A Receptor Subtypes
| Receptor Subtype Composition | Classification | Agonist Potency (EC50) | Notes |
| α4β3δ | Extrasynaptic (On-Target) | Biphasic: 27.5 nM & 29.5 µM | High-affinity binding is characteristic of δ-containing receptors.[3][13] |
| α6β3δ | Extrasynaptic (On-Target) | ~30-50 nM | Exhibits high sensitivity to THIP, similar to α4β3δ.[3] |
| α4β3 | Synaptic Analog (Off-Target) | 27 µM | Demonstrates significantly lower potency in the absence of the δ subunit.[13] |
| β3δ | Binary (Off-Target) | 456 µM | Very low potency, highlighting the importance of the α4 subunit for THIP's action.[13] |
| α1β2γ2 | Synaptic (Off-Target) | Weak Partial Agonist | Does not potently activate synaptic receptors, contributing to its selective profile.[5] |
EC50 values can vary based on the expression system (e.g., Xenopus oocytes vs. mammalian cells) and experimental conditions.
Diagrams and Workflows
Signaling Pathway
Caption: On-target vs. off-target action of THIP at GABA-A receptors.
Experimental Workflow
Caption: Troubleshooting workflow for high non-specific binding.
Logical Relationship Diagram
Caption: Relationship between this compound, its parent compound, and key issues.
Experimental Protocols
Protocol 1: General Radioligand Competition Binding Assay for GABA-A Receptors
This protocol describes a method to determine the binding affinity (Ki) of a test compound (like THIP) by measuring its ability to displace a known radioligand from GABA-A receptors in a brain membrane preparation.[14][15]
1. Materials and Reagents:
-
Radioligand: [3H]muscimol or [3H]flunitrazepam (for the benzodiazepine (B76468) site).
-
Test Compound: THIP or this compound.
-
Non-specific Agent: High concentration of unlabeled GABA (10 mM) or Diazepam (10 µM).
-
Tissue: Rat or mouse whole brain or specific regions (e.g., cerebellum, cortex).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay/Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.
2. Membrane Preparation:
-
Homogenize brain tissue in 10-20 volumes of ice-cold Homogenization Buffer.[14][16]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Collect the supernatant and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[14][15]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step at least three times to remove endogenous GABA.[15]
-
Resuspend the final pellet in Assay Buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
3. Binding Assay Procedure:
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membrane preparation + Radioligand + High concentration of non-specific agent.
-
Competition: Membrane preparation + Radioligand + Serial dilutions of the test compound (this compound).
-
-
Add a fixed concentration of radioligand (typically at or near its Kd value) to all wells.
-
Initiate the reaction by adding the membrane preparation (~50-120 µg protein/well).[17]
-
Incubate for 60-90 minutes on ice (4°C) to reach equilibrium.[14]
-
Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[14][17]
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
References
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: In Vivo Bioavailability of THIP-d4
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo bioavailability of THIP-d4. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from THIP (Gaboxadol)?
This compound is the deuterium-labeled version of THIP (Gaboxadol).[1] In this compound, four hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes this compound a useful tool in research, particularly as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] For most biological purposes, its physicochemical and pharmacological properties are considered to be very similar to those of THIP.
Q2: What is the expected oral bioavailability of this compound?
Q3: What are the key physicochemical properties of THIP that influence its bioavailability?
THIP possesses properties that are favorable for good oral absorption. It is soluble in water and DMSO.[4] The pKa values for THIP are approximately 4.4 and 8.5, indicating that it exists as a zwitterion at physiological pH, which can sometimes facilitate membrane permeability.[5]
Q4: How is this compound metabolized and excreted?
Based on studies with THIP, this compound is expected to be primarily excreted unchanged in the urine.[3] A significant portion of THIP undergoes metabolism via glucuronidation to form gaboxadol-O-glucuronide.[3] The cytochrome P450 enzyme system is not significantly involved in its metabolism.[3]
Troubleshooting Guide
Issue 1: Lower than expected plasma concentrations of this compound after oral administration.
If you are observing lower than expected plasma levels of this compound in your in vivo experiments, consider the following troubleshooting steps:
-
Verify Formulation and Dose Administration: Ensure the accuracy of your dosing solution preparation and the administration technique. Improper gavage or incomplete dose administration can lead to variability.
-
Assess Compound Stability: Although THIP is generally stable, confirm the stability of your this compound formulation under your experimental conditions (e.g., in the vehicle, at room temperature).
-
Evaluate Animal Model: Pathophysiological changes in the gastrointestinal tract of your animal model could potentially alter absorption.
-
Consider Transporter Interactions: The absorption of gaboxadol (B1217033) has been shown to involve the proton-coupled amino acid transporter 1 (PAT1).[2] Co-administration of other PAT1 substrates, like tryptophan, could potentially compete for absorption.[2]
A systematic approach to troubleshooting unexpected pharmacokinetic data is outlined in the workflow diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intestinal gaboxadol absorption via PAT1 (SLC36A1): modified absorption in vivo following co-administration of L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaboxadol - Wikipedia [en.wikipedia.org]
- 4. THIP hydrochloride | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. Gaboxadol [drugfuture.com]
LC-MS/MS Method Development for THIP-d4 Quantification: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of THIP-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the development and execution of LC-MS/MS methods for this compound quantification.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for THIP are inconsistent and inaccurate despite using its deuterated internal standard, this compound. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, differential matrix effects, isotopic exchange, or impurities in the internal standard.[1]
Troubleshooting Guide: Inaccurate Quantification
1. Do THIP and this compound co-elute perfectly?
-
Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This can lead to differential matrix effects, where each compound is exposed to varying levels of ion suppression or enhancement, compromising analytical accuracy.[1]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of THIP and this compound to confirm complete co-elution.
-
Adjust Chromatography: If a separation is observed, consider modifying the mobile phase composition, gradient profile, or column temperature to achieve co-elution. In some cases, using a column with slightly lower resolution might be beneficial to ensure both compounds elute within a single peak.[1]
-
Alternative Isotopes: If co-elution cannot be achieved, consider using an internal standard labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[2]
-
2. Are you experiencing differential matrix effects?
-
Problem: Even with perfect co-elution, THIP and this compound might experience different degrees of ion suppression or enhancement from components in the sample matrix.[1] This "differential matrix effect" can lead to inaccurate quantification.
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard. This involves comparing the response of the analyte and internal standard in a clean solution versus a post-extraction spiked matrix sample.
-
3. Is your this compound internal standard pure?
-
Problem: The presence of unlabeled THIP as an impurity in the this compound internal standard can lead to an overestimation of the analyte concentration.
-
Solution:
-
Assess Internal Standard Purity: Prepare a blank matrix sample and spike it only with the this compound internal standard at the working concentration. Analyze this sample and monitor the mass transition for unlabeled THIP. The response for the unlabeled analyte should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ) for THIP.[2]
-
4. Is isotopic exchange occurring?
-
Problem: Deuterium (B1214612) atoms on the this compound molecule may exchange with protons from the solvent or matrix, a phenomenon known as back-exchange.[1] This can lead to a decreased internal standard signal and an artificially high calculated concentration of the analyte. This is more likely to happen if the deuterium labels are on labile positions like -OH or -NH groups.[1]
-
Solution:
-
Stable Labeling: Ensure the deuterium labels on this compound are on stable positions of the molecule to minimize isotopic exchange.[2]
-
Sample Handling: Evaluate the stability of this compound in the sample matrix and during sample preparation. Minimize exposure to harsh pH conditions or high temperatures that could promote exchange.
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol is designed to determine if the sample matrix is causing ion suppression or enhancement for THIP and this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of THIP and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. Spike the extracted blank matrix with THIP and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with THIP and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both THIP and this compound.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Ideally, the matrix effect for THIP and this compound should be very similar.
-
Protocol 2: LC-MS/MS Method Parameters for THIP Quantification
This table provides a starting point for the development of an LC-MS/MS method for THIP. Optimization will be required for your specific instrumentation and sample matrix. A similar method has been described for Gaboxadol (B1217033) (THIP).[3]
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | Asahipak NH2P column or equivalent HILIC column[3] |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic with 70% Acetonitrile[3] |
| Flow Rate | To be optimized |
| Injection Volume | To be optimized |
| Column Temperature | To be optimized |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure standards of THIP and this compound |
| Ion Source Temp. | To be optimized |
| Collision Gas | To be optimized |
| Collision Energy | To be optimized |
Data Presentation
Table 1: Hypothetical Data from a Matrix Effect Experiment
This table illustrates how to present data to identify differential matrix effects.
| Sample Set | Analyte (THIP) Peak Area | IS (this compound) Peak Area | Matrix Effect (THIP) | Matrix Effect (this compound) |
| Set A (Neat) | 1,200,000 | 1,150,000 | - | - |
| Set B (Post-Spike) | 850,000 | 1,050,000 | 70.8% | 91.3% |
In this example, THIP experiences more significant ion suppression (70.8%) than its deuterated internal standard (91.3%), which would lead to an overestimation of the THIP concentration.
Table 2: MRM Transition Parameters (Example)
This table should be populated with experimentally determined values.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| THIP | Enter value | Enter value | Enter value | Enter value |
| This compound | Enter value | Enter value | Enter value | Enter value |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a selective and sensitive bioanalytical procedure for the quantitative determination of gaboxadol in human plasma employing mixed mode solid phase extraction and hydrophilic interaction liquid chromatography with tandem mass spectroscopic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Studies with THIP-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal studies involving THIP-d4.
Troubleshooting Guide
Variability in animal studies can arise from numerous sources. The following table outlines common issues, their potential causes, and recommended solutions when working with this compound.
| Problem | Potential Causes | Recommended Solutions |
| High inter-individual variability in behavioral responses | Animal-related factors: Genetic differences, sex, age, body weight, and stress levels can all contribute to varied responses.[1] Experimenter-related factors: Inconsistent handling, injection technique, or observational bias can introduce variability.[1] Environmental factors: Differences in housing conditions, diet, light cycles, and noise can impact animal physiology and behavior.[2] | Standardize animal characteristics: Use animals of the same genetic strain, sex, and a narrow age and weight range. Allow for an acclimatization period in a quiet, controlled holding area for at least 30 minutes before experiments to reduce stress.[2] Standardize procedures: Ensure all experimenters are thoroughly trained on and adhere to identical protocols for handling, dosing, and behavioral scoring. Implement blinding procedures to minimize observer bias. Control environmental conditions: Maintain consistent temperature, humidity, lighting, and noise levels in both housing and experimental areas.[2] |
| Inconsistent pharmacokinetic profiles (e.g., plasma concentration) | Dosing errors: Inaccurate preparation of dosing solutions or imprecise administration volumes. Metabolic differences: Individual variations in drug metabolism can alter the pharmacokinetic profile. Isotopic instability: Potential for back-exchange of deuterium (B1214612) for protium, altering the compound's properties.[3] | Verify dosing accuracy: Use calibrated equipment for preparing and administering this compound solutions. Prepare fresh solutions for each experiment. Assess metabolism: If significant variability persists, consider phenotyping animals for relevant metabolic enzymes. Monitor isotopic stability: If back-exchange is suspected, analyze samples for the presence of non-deuterated THIP. Consider the labeling position of the deuterium atoms to ensure they are not in positions prone to exchange.[3] |
| Unexpected pharmacological effects or toxicity | Off-target effects: Although THIP is a specific GABA-A receptor agonist, high concentrations could lead to off-target interactions.[4] Altered metabolism due to deuteration: The deuterium isotope effect can alter the rate and pathways of metabolism, potentially leading to the formation of unexpected metabolites.[5] Contaminants in the test substance: Impurities in the this compound batch could have their own pharmacological activity. | Conduct dose-response studies: Establish a clear dose-response relationship to identify the optimal therapeutic window and potential for off-target effects at higher doses. Characterize metabolites: Use mass spectrometry to identify and quantify metabolites in plasma and tissue samples to determine if the metabolic profile differs from that of non-deuterated THIP. Verify compound purity: Ensure the purity of the this compound batch using appropriate analytical methods (e.g., NMR, LC-MS). |
| Poor reproducibility of results between experiments | Subtle environmental changes: Even minor variations in factors like bedding material, feed composition, or the presence of different animal handlers can contribute to a lack of reproducibility.[6][7] Circadian rhythm effects: The time of day when experiments are conducted can influence physiological and behavioral outcomes. | Systematic heterogenization: Intentionally introducing controlled, systematic variation in non-critical experimental factors (e.g., testing at different times of the day across batches) can sometimes improve the external validity and reproducibility of findings.[8] Detailed record-keeping: Maintain meticulous records of all experimental conditions, including seemingly minor details, to help identify potential sources of variability when comparing results across studies. |
Frequently Asked Questions (FAQs)
Q1: We are observing a bimodal distribution in our behavioral data with this compound. What could be the cause?
A bimodal distribution suggests that your study population may consist of two distinct subpopulations that are responding differently to this compound. This could be due to underlying genetic polymorphisms that affect drug metabolism or GABA-A receptor sensitivity. Consider genotyping your animals for relevant genes to investigate this possibility.
Q2: How does the deuteration in this compound affect its mechanism of action compared to THIP?
Deuteration is the substitution of hydrogen with its heavier isotope, deuterium. This can lead to a more stable chemical bond.[9] While the primary mechanism of action as a GABA-A receptor agonist is expected to be the same as THIP, the deuteration can alter its pharmacokinetic and/or toxicity profile.[4][9] The stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a longer half-life and increased exposure.
Q3: Can the route of administration of this compound contribute to variability?
Yes, the route of administration is a significant factor. For example, intraperitoneal (i.p.) injections can have variable absorption rates depending on the precise location of the injection. Oral gavage can be influenced by the contents of the stomach. Intravenous (i.v.) administration provides the most direct and consistent delivery into the bloodstream. Ensure the chosen route is appropriate for the experimental question and that the technique is performed consistently.
Q4: What is the primary signaling pathway activated by this compound?
This compound, like its non-deuterated counterpart THIP, is a potent and specific agonist for the GABA-A receptor.[4] Activation of the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions into the neuron.[10][11] This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neuronal activity.[10][11]
Q5: Are there specific subtypes of the GABA-A receptor that this compound preferentially targets?
Yes, THIP has been shown to selectively activate extrasynaptic δ-subunit containing GABA-A receptors (δ-GABAARs) over synaptic α1-containing GABA-A receptors.[12] This selective action is thought to contribute to its sedative and hypnotic effects.[12] It is expected that this compound would exhibit a similar receptor subtype selectivity.
Visualizations
Caption: Signaling pathway of this compound action at the GABA-A receptor.
Caption: Experimental workflow for minimizing variability in this compound studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. amuzainc.com [amuzainc.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacodynamic effects and possible therapeutic uses of THIP, a specific GABA-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic variation improves reproducibility of animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. salamandra.net [salamandra.net]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA receptor - Wikipedia [en.wikipedia.org]
- 12. Inhibition of thalamic excitability by THIP: a selective role for δ-GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Equipment for THIP-d4 Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with THIP-d4.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the detection and quantification of THIP using this compound as an internal standard via LC-MS/MS.
| Problem | Potential Causes | Solutions |
| High Background Noise | 1. Contaminated mobile phase or solvents.[1][2][3] 2. Leak in the LC system.[3] 3. Dirty ion source.[1][3] | 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[3][4] 2. Inspect and tighten all fittings and connections. 3. Clean the ion source as per the manufacturer's guidelines.[3] |
| Inconsistent Retention Times | 1. Changes in mobile phase composition (e.g., evaporation).[2][3] 2. Fluctuations in column temperature.[2][5] 3. Air bubbles in the pump.[2][3] 4. Insufficient column equilibration.[4][5] | 1. Keep mobile phase bottles capped and prepare fresh solutions regularly.[3][4] 2. Ensure the column oven is set to a stable and accurate temperature.[5] 3. Purge the LC pumps to remove any trapped air.[3] 4. Increase the column equilibration time between injections.[4][5] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination.[2][4] 2. Inappropriate sample solvent composition.[4] 3. Column overload.[4] | 1. Replace the guard column or the analytical column.[4] 2. Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[4] 3. Dilute the sample.[4] |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from matrix components.[2][6] 2. Suboptimal ionization source parameters.[3] 3. Incorrect MRM transitions or collision energy.[3] 4. Sample degradation.[5] | 1. Improve sample cleanup using techniques like solid-phase extraction (SPE).[3] 2. Optimize source parameters (e.g., temperature, gas flows) by infusing a tuning solution.[3] 3. Re-optimize MRM transitions and collision energies for both THIP and this compound.[3] 4. Ensure proper sample storage and handle samples freshly.[5] |
| Sample Carryover | 1. Inadequate needle wash.[2][3] 2. Adsorption of the analyte to surfaces.[3] | 1. Optimize the autosampler wash procedure with a strong solvent.[3] 2. Inject a blank solvent after a high-concentration sample to check for carryover.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for THIP quantification?
A1: this compound is an ideal internal standard because it is a stable, isotopically labeled version of THIP. This means it is chemically identical to THIP and will behave similarly during sample preparation, chromatography, and ionization.[6] However, it has a different mass due to the deuterium (B1214612) atoms, allowing it to be distinguished by the mass spectrometer. This allows for accurate quantification by correcting for variations in sample recovery and matrix effects.[6]
Q2: What are the expected mass-to-charge ratios (m/z) for THIP and this compound?
A2: The exact m/z values depend on the ionization mode. In positive electrospray ionization (ESI+) mode, you would typically monitor the protonated molecules [M+H]+. The specific precursor and product ions for Multiple Reaction Monitoring (MRM) should be optimized by infusing a standard solution of THIP and this compound into the mass spectrometer.
Q3: What are some common sample preparation techniques for analyzing THIP in biological matrices?
A3: Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A method that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner samples and reduce matrix effects.
Q4: How often should the mass spectrometer be calibrated?
A4: The frequency of calibration depends on the required mass accuracy. For quantitative analysis of small molecules, regular calibration is recommended.[7] It is good practice to run a system suitability test before each batch of samples to ensure the instrument is performing as expected.[7]
Data Presentation
Table 1: Example MRM Transitions for THIP and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| THIP | [Enter optimized value] | [Enter optimized value] | [Enter optimized value] |
| This compound (Internal Standard) | [Enter optimized value] | [Enter optimized value] | [Enter optimized value] |
Note: These values must be determined empirically on your specific instrument.
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | THIP Peak Area | This compound Peak Area | Peak Area Ratio (THIP/THIP-d4) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 152,300 | 0.0502 |
| 10 | 15,300 | 151,500 | 0.1010 |
| 50 | 75,900 | 150,800 | 0.5033 |
| 100 | 151,200 | 149,900 | 1.0087 |
| 500 | 760,500 | 151,100 | 5.0331 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
THIP and this compound Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of THIP and this compound reference standards into separate volumetric flasks.
-
Dissolve in a suitable solvent (e.g., methanol) to the final volume and mix thoroughly.
-
Store at an appropriate temperature (e.g., -20°C).
-
-
THIP Intermediate and Working Standards:
-
Perform serial dilutions of the THIP stock solution with the appropriate solvent (e.g., 50:50 methanol:water) to prepare a series of working standards for the calibration curve.
-
-
This compound Internal Standard Working Solution:
-
Dilute the this compound stock solution to a final concentration that yields a stable and appropriate response in the mass spectrometer. This concentration will be added to all samples, standards, and quality controls.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
To a 100 µL aliquot of your sample (e.g., plasma), add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Choosing an Internal Standard [restek.com]
- 7. harvardapparatus.com [harvardapparatus.com]
Validation & Comparative
Deuterated Gaboxadol (THIP-d4) Demonstrates Potential for Enhanced CNS Activity Over Gaboxadol
For Immediate Release
A preclinical study has revealed that ring-deuterated gaboxadol (B1217033), also known as THIP-d4, may elicit higher levels of brain activation compared to its non-deuterated counterpart, gaboxadol. This finding suggests that selective deuteration of the gaboxadol molecule could offer an improved central nervous system (CNS) therapeutic profile, a significant development for researchers and drug development professionals in the fields of neurology and psychiatry.
Gaboxadol, also known as THIP, is a selective agonist of the extrasynaptic GABA-A receptors, which has been investigated for various neurological and psychiatric conditions, including insomnia, Angelman syndrome, and Fragile X syndrome. The novel approach of deuterating gaboxadol aims to leverage the kinetic isotope effect to favorably alter its pharmacokinetic properties, potentially leading to enhanced efficacy and an improved safety profile.
Preclinical Efficacy: A Comparative Look
A recent patent filing has brought to light preclinical data from whole-brain activation studies in mice, indicating that deuterated forms of gaboxadol (d2- and d6-gaboxadol) result in a more pronounced pharmacological response in specific brain regions of interest when compared to equivalent doses of non-deuterated gaboxadol.
| Compound | Model | Key Finding |
| This compound (d2- and d6-gaboxadol) | Mouse | Higher levels of brain activation in specific regions of interest compared to non-deuterated gaboxadol. |
| Gaboxadol (THIP) | Mouse | Lower levels of brain activation in the same regions of interest compared to deuterated gaboxadol. |
This enhanced activity of this compound is attributed to the substitution of hydrogen atoms with deuterium (B1214612) on the tetrahydro-pyridine ring of the gaboxadol molecule. This strategic deuteration is designed to slow the rate of drug metabolism, leading to a longer half-life and increased drug exposure in the CNS.
The Rationale for Deuteration: The Kinetic Isotope Effect
The therapeutic potential of deuterated drugs lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. As many drug metabolism pathways involve the enzymatic breaking of C-H bonds, replacing hydrogen with deuterium at key metabolic sites can significantly slow down this process.
This modification can lead to several advantageous pharmacokinetic changes:
-
Increased half-life: The drug remains in the body for a longer period.
-
Enhanced bioavailability: A greater proportion of the drug reaches systemic circulation.
-
Reduced formation of toxic metabolites: Slower metabolism can decrease the production of harmful byproducts.
-
More consistent therapeutic exposure: A more stable plasma concentration of the drug can be maintained.
Experimental Protocols
The following outlines the methodologies for the key experiments cited in the comparison of this compound and Gaboxadol.
Whole-Brain Activation Study in Mice
This preclinical study is designed to compare the in vivo pharmacological activity of deuterated and non-deuterated gaboxadol by measuring their effects on brain activation.
Objective: To assess and compare the level of brain activation in specific regions of interest following the administration of this compound and Gaboxadol in a mouse model.
Methodology:
-
Animal Model: Male mice are used for the study.
-
Drug Administration: Mice are administered equivalent doses of either ring carbon deuterated d2-gaboxadol, d6-gaboxadol, or non-deuterated gaboxadol.
-
Brain Imaging: Whole-brain imaging is conducted to measure the level of activation in various brain regions. Techniques such as functional magnetic resonance imaging (fMRI) or positron emission tomography (PET) can be employed for this purpose.
-
Data Analysis: The imaging data is analyzed to quantify and compare the extent of brain activation between the different treatment groups. Statistical analysis is performed to determine the significance of any observed differences.
Gaboxadol Clinical Trial for Angelman Syndrome (STARS Study)
This study was a Phase 2, randomized, double-blind, placebo-controlled trial to evaluate the safety, tolerability, and efficacy of gaboxadol in adolescents and adults with Angelman syndrome.
Objective: To assess the safety and efficacy of gaboxadol in treating the symptoms of Angelman syndrome.
Methodology:
-
Participants: Adolescent and adult patients with a confirmed diagnosis of Angelman syndrome.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Intervention: Participants were randomized to receive either gaboxadol or a placebo.
-
Primary Outcome Measures: The primary endpoints of the study were safety and tolerability, assessed through the monitoring of adverse events.
-
Secondary Outcome Measures: Efficacy was evaluated using various assessments, including the Clinical Global Impression of Improvement (CGI-I) scale.
Visualizing the Mechanism and Workflow
To better understand the underlying science and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of Gaboxadol and this compound at the extrasynaptic GABA-A receptor.
Caption: Experimental workflow for comparing the in vivo efficacy of this compound and Gaboxadol.
A Comparative Guide to the Cross-Validation of Analytical Methods for THIP-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the reliability and consistency of bioanalytical data are paramount. When pharmacokinetic or toxicokinetic data is generated using different analytical methods or in different laboratories, a rigorous cross-validation process is essential to ensure the comparability of the results.[1][2][3] This guide provides a comprehensive overview of the cross-validation of a bioanalytical method for the quantification of a therapeutic agent using its deuterated internal standard, THIP-d4.
This document outlines the critical parameters for cross-validation, presents hypothetical comparative data, and provides detailed experimental protocols. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte throughout the sample preparation and analysis process, correcting for variability.[4][5][6]
Data Presentation: A Comparative Analysis
Cross-validation is performed to ensure that a revised or different analytical method produces data that is comparable to the original, validated method.[1][7] The following tables present illustrative data from a hypothetical cross-validation study, comparing the performance of a "Reference Method" and a "Comparator Method" for the analysis of an analyte using this compound as the internal standard.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Reference Method | Comparator Method | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 | Signal-to-Noise > 10 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 1000 | 1000 | Within ±20% of nominal |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Reference Method (%CV, %Accuracy) | Comparator Method (%CV, %Accuracy) | Acceptance Criteria |
| LLOQ | 1.0 | 8.5, 95.2 | 9.1, 98.7 | %CV ≤ 20%, Accuracy within ±20% |
| Low QC | 3.0 | 6.2, 102.1 | 7.5, 101.5 | %CV ≤ 15%, Accuracy within ±15% |
| Medium QC | 50 | 4.5, 98.9 | 5.3, 99.8 | %CV ≤ 15%, Accuracy within ±15% |
| High QC | 800 | 3.8, 101.5 | 4.1, 100.7 | %CV ≤ 15%, Accuracy within ±15% |
Table 3: Matrix Effect and Recovery
| Parameter | Reference Method | Comparator Method | Acceptance Criteria |
| Matrix Factor (Analyte) | 0.98 | 1.03 | Consistent and reproducible |
| Matrix Factor (this compound) | 0.99 | 1.01 | Consistent and reproducible |
| Recovery % (Analyte) | 92.5 | 94.1 | Consistent and reproducible |
| Recovery % (this compound) | 93.1 | 93.8 | Consistent and reproducible |
Experimental Protocols
A detailed and robust experimental protocol is the foundation of a reliable bioanalytical method. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of an analyte in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the samples for 10 seconds to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be determined during method development.
Visualizations
To further clarify the processes and concepts discussed, the following diagrams are provided.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. cerilliant.com [cerilliant.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
The Role of THIP-d4 in Gaboxadol Research: A Guide to Replicating Pharmacokinetic and Comparative Studies
This guide details the scientific context for using THIP-d4 in research focused on the GABA A receptor agonist Gaboxadol (also known as THIP). As this compound is a deuterated version of Gaboxadol, its primary role is not as a therapeutic agent itself, but as an indispensable tool—an internal standard—for accurately quantifying Gaboxadol in biological samples.[1][2] This distinction is crucial for researchers aiming to replicate or design studies involving Gaboxadol's pharmacokinetics and comparative efficacy.
Understanding Gaboxadol's Mechanism of Action
Gaboxadol is a potent and selective partial agonist of the GABA A receptor.[3] Unlike benzodiazepines and Z-drugs, which are positive allosteric modulators, Gaboxadol binds directly to the same orthosteric site as the neurotransmitter GABA.[3][4] Its unique characteristic is its preferential action on extrasynaptic GABA A receptors containing δ subunits, which are highly expressed in the thalamus.[5] This mechanism is thought to produce a stable, tonic inhibitory conductance in neurons, contrasting with the phasic inhibition associated with synaptic GABA A receptors.[4] This distinct action contributes to its sedative, hypnotic, and anxiolytic effects, and its ability to enhance slow-wave sleep.[5][6]
To visualize this pathway, the following diagram illustrates how Gaboxadol influences GABAergic signaling.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Gaboxadol - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Gaboxadol on Sleep in Adult and Elderly Patients with Primary Insomnia: Results From Two Randomized, Placebo-Controlled, 30-Night Polysomnography Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of THIP-d4: A Comparative Guide for Researchers
An in-depth analysis of THIP-d4, a deuterated form of Gaboxadol (B1217033) (THIP), and its standing against current therapeutic alternatives for insomnia and chronic pain. This guide synthesizes preclinical and clinical data to provide a comprehensive overview for researchers, scientists, and drug development professionals.
This compound is the deuterated isotopologue of Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol or THIP), a potent and selective extrasynaptic GABA-A receptor agonist. While clinical development of Gaboxadol was halted, its unique mechanism of action continues to be of significant interest. The deuteration of Gaboxadol to this compound is proposed to enhance its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and safety. This guide provides a comparative analysis of the therapeutic potential of this compound, based on available data for Gaboxadol, against established treatments for insomnia and chronic pain.
The Promise of Deuteration: Potential Advantages of this compound
Deuterium, a stable isotope of hydrogen, forms a stronger chemical bond with carbon. This "kinetic isotope effect" can significantly alter a drug's metabolic fate. For this compound, this could translate to several therapeutic advantages:
-
Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and more sustained therapeutic effects, potentially reducing dosing frequency.
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful byproducts, leading to an improved safety profile.
-
Enhanced Efficacy and Bioavailability: A slower rate of breakdown can increase the amount of the active drug in circulation, potentially enhancing its therapeutic effects at lower doses.
Comparative Efficacy and Safety: THIP (Gaboxadol) vs. Alternatives
The therapeutic evaluation of this compound is extrapolated from the extensive clinical research on Gaboxadol.
Insomnia
Gaboxadol was primarily investigated for the treatment of primary insomnia, with several Phase III clinical trials comparing it to placebo and the commonly prescribed hypnotic, zolpidem.
Key Findings:
-
Unique Mechanism of Action: Unlike benzodiazepines and Z-drugs (e.g., zolpidem), which are positive allosteric modulators of synaptic GABA-A receptors, Gaboxadol is a direct agonist at extrasynaptic GABA-A receptors, particularly those containing the δ-subunit.[1][2] This distinct mechanism is thought to underlie its unique effects on sleep architecture.
-
Enhanced Slow-Wave Sleep: A consistent finding across multiple studies is Gaboxadol's ability to significantly increase the duration of slow-wave sleep (deep sleep), a stage important for restorative processes, without suppressing REM sleep.[3][4] This contrasts with benzodiazepines, which tend to suppress both slow-wave and REM sleep.[4]
-
Efficacy in Sleep Onset and Maintenance: Clinical trials have demonstrated that Gaboxadol, particularly at a 15mg dose, significantly improves subjective total sleep time (sTST) and reduces wakefulness after sleep onset (sWASO) compared to placebo.[3] Its effect on sleep onset latency (sTSO) has been observed, though less consistently than its impact on sleep maintenance.[5]
-
Favorable Safety Profile in Short-Term Use: Gaboxadol was generally well-tolerated in short-term studies. Notably, unlike zolpidem, Gaboxadol was not associated with rebound insomnia upon discontinuation.[3] However, at higher doses, psychiatric adverse effects, including hallucinogenic effects, were a concern and a contributing factor to the discontinuation of its development.[6]
Quantitative Comparison in Primary Insomnia (2-Week Study) [3]
| Efficacy Parameter | Gaboxadol (15mg) | Zolpidem (10mg) | Placebo |
| Change in sTST (min) | Significant Improvement (p<0.05) | Significant Improvement | - |
| Change in sWASO | Significant Improvement (p<0.05) | Effective | - |
| Change in sTSO | Significant Improvement (p<0.05 at Week 1, sustained at Week 2) | Effective | - |
| Rebound Insomnia | Not Observed | Observed | Not Applicable |
sTST: subjective Total Sleep Time; sWASO: subjective Wake After Sleep Onset; sTSO: subjective Time to Sleep Onset
Chronic Pain
The analgesic potential of Gaboxadol has been explored, primarily in preclinical models of neuropathic pain.
Key Findings:
-
Preclinical Efficacy in Neuropathic Pain: In animal models of spared nerve injury, systemic administration of Gaboxadol dose-dependently reversed mechanical allodynia and hyperalgesia.[7] These analgesic effects were observed at doses that did not impair motor function, suggesting a specific antinociceptive action.[7]
-
Lack of Clinical Data: Despite promising preclinical results, there is a notable absence of published, randomized, controlled clinical trials evaluating the efficacy and safety of Gaboxadol for chronic or neuropathic pain in humans. Therefore, a direct quantitative comparison with established analgesics like pregabalin (B1679071) or gabapentin (B195806) is not possible at this time.
-
Alternative Analgesics: For comparison, pregabalin and gabapentin are first-line treatments for neuropathic pain.[8] Meta-analyses have shown their efficacy over placebo in reducing pain and improving sleep in patients with various neuropathic pain conditions.[9]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Extrasynaptic GABA-A Receptor Agonism
Gaboxadol exerts its effects by directly binding to and activating extrasynaptic GABA-A receptors. These receptors are composed of different subunits than their synaptic counterparts, often containing α4 and δ subunits, and are responsible for mediating a persistent, low-level inhibitory tone in the brain.
Caption: Mechanism of action of this compound at extrasynaptic GABA-A receptors.
Experimental Workflow: Randomized, Double-Blind, Placebo-Controlled Trial for Insomnia
The clinical evaluation of Gaboxadol for insomnia typically followed a rigorous, multi-stage protocol.
Caption: Generalized workflow of a clinical trial for insomnia.
Detailed Experimental Protocols
Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, 2-Week Study of Gaboxadol in Primary Insomnia[3]
-
Objective: To evaluate the efficacy and safety of Gaboxadol in outpatients with primary insomnia.
-
Study Population: 742 outpatients meeting the DSM-IV criteria for primary insomnia.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, 2-week, Phase III study.
-
Treatment Arms:
-
Gaboxadol 5mg
-
Gaboxadol 10mg
-
Gaboxadol 15mg
-
Zolpidem 10mg (as an active reference)
-
Placebo
-
-
Procedures:
-
Patients meeting inclusion criteria were randomized to one of the five treatment arms.
-
Treatment was administered at bedtime for 2 consecutive weeks.
-
Efficacy was assessed using electronic patient diaries to record subjective sleep parameters, including total sleep time (sTST), wakefulness after sleep onset (sWASO), and time to sleep onset (sTSO).
-
Safety was monitored through the recording of adverse events.
-
A discontinuation phase was included to assess for rebound insomnia.
-
-
Primary Outcome Measures: Changes from baseline in sTST, sWASO, and sTSO at weeks 1 and 2.
Preclinical Evaluation of Gaboxadol in a Neuropathic Pain Model[7]
-
Objective: To investigate the antinociceptive effects of GABA-A receptor agonists in a rat model of neuropathic pain.
-
Animal Model: Spared nerve injury (SNI) model in rats.
-
Treatment Groups:
-
Gaboxadol (6 and 15 mg/kg, s.c.)
-
Muscimol (0.02-2 mg/kg, s.c.)
-
Isoguvacine (20 mg/kg, s.c.)
-
Zolpidem (20 mg/kg, s.c.)
-
Vehicle control
-
-
Procedures:
-
Neuropathic pain was induced using the SNI model.
-
Mechanical allodynia was assessed using von Frey filaments.
-
Mechanical hyperalgesia was assessed using a pressure application measurement device.
-
Motor function was evaluated using the rotarod test to assess for potential sedative effects confounding the pain measurements.
-
Nociceptive behaviors were measured at multiple time points after drug administration.
-
-
Primary Outcome Measures: Reversal of hindpaw mechanical allodynia and hyperalgesia.
Conclusion
This compound represents a potentially optimized version of Gaboxadol, a compound with a unique mechanism of action and demonstrated efficacy in improving sleep architecture, particularly slow-wave sleep. Its therapeutic profile for insomnia appears distinct from currently available hypnotics, offering the potential for more restorative sleep without the risk of rebound insomnia. However, the discontinuation of Gaboxadol's development due to safety concerns at higher doses highlights a critical area for future investigation with this compound. The potential for deuteration to improve the safety and pharmacokinetic profile of the molecule is a key hypothesis that warrants rigorous preclinical and clinical testing.
For drug development professionals, this compound presents an intriguing case study in leveraging isotopic substitution to potentially revive a promising therapeutic candidate. The key to unlocking its potential will be demonstrating that deuteration can sufficiently widen the therapeutic window to achieve sustained efficacy without the dose-limiting side effects observed with the parent compound.
References
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 2-week efficacy and safety study of gaboxadol and zolpidem using electronic diaries in primary insomnia outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of the selective extrasynaptic GABA A agonist, gaboxadol, in a model of transient insomnia: a randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypnotic - Wikipedia [en.wikipedia.org]
- 7. Centrally-mediated antinociceptive actions of GABA(A) receptor agonists in the rat spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropathic pain: current definition and review of drug treatment - Australian Prescriber [australianprescriber.tg.org.au]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of THIP-d4 and Zolpidem: A Head-to-Head Guide for Researchers
Disclaimer: Direct head-to-head experimental data for THIP-d4 versus zolpidem is not available in published literature. This guide provides a comparative analysis using data from studies on THIP (Gaboxadol), the non-deuterated parent compound of this compound. The pharmacodynamic and clinical data presented for THIP are expected to be representative of this compound. However, the pharmacokinetic profile of this compound will likely differ from THIP due to the kinetic isotope effect.
Introduction
Zolpidem is a widely prescribed nonbenzodiazepine hypnotic agent, valued for its efficacy in treating insomnia, particularly difficulties with sleep onset.[1][2] Its mechanism of action involves positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] In contrast, THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), also known as Gaboxadol (B1217033), is an investigational hypnotic that acts as a direct agonist on a specific subset of GABA-A receptors.[5][6][7]
This compound is the deuterated isotopologue of THIP. The substitution of hydrogen with deuterium (B1214612) atoms can alter a drug's metabolic profile, typically by slowing the rate of metabolism.[8][9][10] This is due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, an effect known as the kinetic isotope effect.[11][12] Consequently, this compound is expected to have an altered pharmacokinetic profile, potentially leading to a longer half-life and increased systemic exposure compared to its non-deuterated counterpart.[8][10]
This guide summarizes the key differences in mechanism of action, pharmacodynamics, clinical efficacy, and safety based on comparative studies of Gaboxadol and zolpidem.
Mechanism of Action: Distinct Interactions with the GABA-A Receptor
Both compounds exert their hypnotic effects by enhancing GABAergic inhibition, but they target different sites and subtypes of the GABA-A receptor, leading to distinct physiological effects.[13]
-
Zolpidem: Acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site located at the interface between α and γ subunits of the GABA-A receptor.[14] It shows high affinity for receptors containing the α1 subunit, which is thought to mediate its sedative-hypnotic effects.[2][3] By binding, zolpidem increases the frequency of the GABA-gated chloride channel opening, enhancing phasic inhibition at the synapse.[1][14]
-
THIP (Gaboxadol): Acts as a direct agonist at the GABA binding site (the orthosteric site) located between the α and β subunits.[5][14] It is a selective agonist for extrasynaptic GABA-A receptors that contain δ subunits (e.g., α4βδ).[6][15][16] Activation of these receptors mediates a continuous "tonic" inhibitory conductance, which helps regulate overall neuronal excitability.[13][17]
Pharmacodynamics: Effects on Sleep Architecture and EEG
The differing mechanisms of action of Gaboxadol and zolpidem translate into distinct effects on sleep stages and electroencephalogram (EEG) patterns. Gaboxadol is noted for its ability to increase slow-wave sleep (SWS), while zolpidem primarily enhances sleep spindles.
| Parameter | Gaboxadol (15 mg) | Zolpidem (10 mg) | Placebo |
| Total Sleep Time (TST) | Increased | Increased | - |
| Wake After Sleep Onset (WASO) | Reduced | Reduced | - |
| Latency to Persistent Sleep (LPS) | Reduced | Significantly Reduced | - |
| Slow-Wave Sleep (SWS) | Significantly Increased | No significant change or reduction | - |
| Stage 1 Sleep | Significantly Reduced | Variable | - |
| Stage 2 Sleep | No significant change | Significantly Increased | - |
| REM Sleep | No significant change | Slightly Reduced | - |
| EEG Power (NREM Sleep) | ↑ Delta & Theta Activity↓ Spindle Activity | ↓ Delta & Theta Activity↑ Spindle Activity | - |
| Table 1: Summary of Effects on Polysomnography (PSG) and EEG Parameters. Data compiled from studies in patients with transient or primary insomnia.[18][19][20][21] |
A study assessing EEG power spectra found that Gaboxadol enhanced delta and theta activity in both NREM and REM sleep, while suppressing sleep spindle activity in NREM sleep.[19][20] Conversely, zolpidem was found to reduce delta and theta activity but increase sleep spindle activity in NREM sleep.[19]
Clinical Efficacy and Safety Profile
Head-to-head clinical trials have evaluated the efficacy and safety of Gaboxadol relative to zolpidem in patients with primary insomnia.
| Efficacy Endpoint (Patient-reported) | Gaboxadol (5, 10, 15 mg) | Zolpidem (10 mg) | Placebo |
| Total Sleep Time (sTST) | Significant Improvement (all doses) | Significant Improvement | - |
| Time to Sleep Onset (sTSO) | Significant Improvement (all doses at Week 1; 15 mg sustained at Week 2) | Significant Improvement | - |
| Number of Awakenings (sNAW) | Significant Reduction (10 & 15 mg) | Significant Reduction | - |
| Wake After Sleep Onset (sWASO) | Significant Improvement (15 mg only) | Significant Improvement | - |
| Sleep Quality | Improved | Improved | - |
| Daytime Function & Energy | Improved | Improved | - |
| Rebound Insomnia Upon Discontinuation | Not Observed | Transient Rebound Observed | - |
| Table 2: Comparative Clinical Efficacy in a 2-Week Outpatient Study.[22] |
In a 2-week, randomized, double-blind study involving 742 outpatients with primary insomnia, Gaboxadol (15 mg) demonstrated significant improvements in sleep onset and maintenance, comparable to zolpidem (10 mg).[22] Notably, after discontinuation of the 2-week treatment, transient rebound insomnia was observed in the zolpidem group but not in the Gaboxadol groups.[22] Both drugs were generally well-tolerated.[22]
Experimental Protocols
The data cited in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials utilizing polysomnography (PSG) and electronic patient diaries.
Polysomnography (PSG) Study Protocol
-
Objective: To objectively measure the effects of the hypnotic agents on sleep architecture and continuity.
-
Study Design: A randomized, double-blind, crossover, or parallel-group design is typically employed.[18][22] In a crossover design, each participant receives all treatments (e.g., THIP, zolpidem, placebo) in a random order, separated by a washout period.
-
Participant Population: Adults diagnosed with primary insomnia according to DSM-IV criteria, with no other significant medical or psychiatric conditions.[22]
-
Procedure:
-
Screening & Acclimation: Participants undergo an initial screening and one or more nights in the sleep laboratory to acclimate to the environment and equipment.[23]
-
Baseline Measurement: Baseline sleep parameters are recorded via PSG for one or more nights before treatment begins.
-
Treatment Administration: The investigational drug (THIP/Gaboxadol), active comparator (zolpidem), or placebo is administered 30 minutes before bedtime.
-
Data Collection: Continuous PSG recordings are taken throughout the night, monitoring EEG, electrooculography (EOG), electromyography (EMG), and electrocardiography (ECG).[24][25][26]
-
Analysis: Sleep stages are scored according to standardized criteria (e.g., Rechtschaffen & Kales). Key variables analyzed include Total Sleep Time (TST), Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and time spent in each sleep stage (N1, N2, N3/SWS, REM).[21][27]
-
References
- 1. drugs.com [drugs.com]
- 2. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zolpidem - Wikipedia [en.wikipedia.org]
- 5. Gaboxadol - Wikipedia [en.wikipedia.org]
- 6. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. njacs.org [njacs.org]
- 13. Role of GABAA receptors in the physiology and pharmacology of sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABAA receptor - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Are Extrasynaptic GABAA Receptors Important Targets for Sedative/Hypnotic Drugs? | Journal of Neuroscience [jneurosci.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Sex differences and the effect of gaboxadol and zolpidem on EEG power spectra in NREM and REM sleep | Semantic Scholar [semanticscholar.org]
- 20. Sex differences and the effect of gaboxadol and zolpidem on EEG power spectra in NREM and REM sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. A 2-week efficacy and safety study of gaboxadol and zolpidem using electronic diaries in primary insomnia outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pbm.va.gov [pbm.va.gov]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. Polysomnographic effects of hypnotic drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Zolpidem-polysomnographic study of the effect of a new hypnotic drug in sleep apnea syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Polysomnographic effects of hypnotic drugs | Semantic Scholar [semanticscholar.org]
Assessing the Specificity of THIP-d4 for Extrasynaptic GABA-A Receptors: A Comparative Guide
For researchers investigating the nuanced roles of GABAergic signaling, particularly the tonic inhibition mediated by extrasynaptic GABA-A receptors (eGABARs), the choice of pharmacological tools is critical. This guide provides a detailed comparison of THIP-d4, a deuterated analog of Gaboxadol, with other compounds used to probe extrasynaptic receptor function. We present supporting experimental data, detailed protocols, and visual aids to facilitate an informed selection of research compounds.
This compound, the deuterium-labeled version of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), also known as Gaboxadol, serves as a valuable tool for quantitative studies using techniques like NMR or mass spectrometry due to its isotopic signature.[1] Functionally, it is identical to THIP, which is a selective agonist for extrasynaptic GABA-A receptors.[1] These receptors, often containing δ subunits, are responsible for generating persistent, or "tonic," inhibitory currents in various brain regions, thereby regulating overall neuronal excitability.[2][3]
The selectivity of THIP arises from its differential affinity for GABA-A receptor subtypes. Extrasynaptic receptors, particularly those incorporating the δ subunit alongside α4 or α6 subunits, exhibit a high, nanomolar affinity for THIP.[4][5] In contrast, synaptic GABA-A receptors, which typically contain a γ2 subunit, show a much lower, micromolar affinity for the compound.[2][4] This significant separation in affinity allows for the selective activation of extrasynaptic populations at appropriate concentrations.
Comparative Analysis of Ligand Specificity
The following tables summarize the quantitative data on the potency and efficacy of THIP and alternative compounds at different GABA-A receptor subtypes. This data is crucial for designing experiments that selectively target extrasynaptic receptors.
| Compound | Receptor Subtype | EC50 | Relative Efficacy (% of GABA max) | Reference |
| THIP (Gaboxadol) | α4β3δ | 30-50 nM | Superagonist (>100%) | [4][5] |
| α6β3δ | 30-50 nM | Superagonist (>100%) | [4][5] | |
| α1β2γ2 | >10 µM | Low | [2] | |
| α4β3 | ~10-30 µM | [4][5] | ||
| Thio-4-PIOL | α4β3δ | Not specified | ~30% | [6] |
| α6β3δ | Not specified | ~30% | [6] | |
| α1β3γ2S | Not specified | 0-4% (antagonist) | [6] | |
| α5β3γ2S | Not specified | ~30% | [6] | |
| DS-1 | δ-GABA-A Rs | More selective than THIP | Agonist | [2] |
EC50 values represent the concentration of the compound that elicits a half-maximal response.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments used to assess the specificity of compounds like this compound.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This technique directly measures the ionic currents mediated by GABA-A receptors in neurons within a relatively intact brain circuit.
Objective: To measure the tonic current induced by a test compound and its effect on synaptic currents.
Protocol:
-
Slice Preparation: Acute brain slices (e.g., from the cerebellum or thalamus) are prepared from wild-type and relevant knockout (e.g., δ subunit knockout) mice.
-
Recording: Whole-cell voltage-clamp recordings are made from target neurons (e.g., cerebellar granule cells or thalamic ventrobasal neurons). The intracellular solution contains a high chloride concentration to allow for the measurement of GABA-A receptor-mediated currents.
-
Baseline Measurement: A stable baseline holding current is established. The presence of a tonic current is confirmed by applying a GABA-A receptor antagonist like bicuculline, which should induce an outward shift in the holding current.
-
Compound Application: The test compound (e.g., THIP) is bath-applied at various concentrations. The change in holding current reflects the activation of extrasynaptic receptors.
-
Synaptic Current Analysis: Miniature inhibitory postsynaptic currents (mIPSCs) are recorded in the presence of tetrodotoxin (B1210768) to block action potentials. The amplitude and frequency of mIPSCs are analyzed before and after compound application to assess effects on synaptic receptors. A selective extrasynaptic agonist should not significantly alter mIPSC characteristics at concentrations that induce a tonic current.[7]
Recombinant Receptor Expression in Heterologous Systems
This method allows for the precise study of a compound's activity at specific GABA-A receptor subunit combinations.
Objective: To determine the EC50 and efficacy of a compound at defined GABA-A receptor subtypes.
Protocol:
-
Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK-293 cells) are used for transient or stable expression of GABA-A receptor subunits.
-
Transfection/Injection: cDNAs or cRNAs encoding the desired subunits (e.g., α4, β3, and δ for an extrasynaptic-like receptor, or α1, β2, and γ2 for a synaptic-like receptor) are introduced into the cells.
-
Two-Electrode Voltage Clamp (Oocytes) or Patch-Clamp (HEK cells): Two to three days post-transfection/injection, GABA-A receptor-mediated currents are recorded.
-
Concentration-Response Curve Generation: The test compound is applied at increasing concentrations, and the peak current response at each concentration is measured.
-
Data Analysis: The concentration-response data are fitted with the Hill equation to determine the EC50 and maximum efficacy relative to GABA.[4]
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental logic, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extrasynaptic GABAA receptors: Their function in the CNS and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Distinct roles of synaptic and extrasynaptic GABAAreceptors in striatal inhibition dynamics [frontiersin.org]
- 4. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The orthosteric GABAA receptor ligand Thio-4-PIOL displays distinctly different functional properties at synaptic and extrasynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extrasynaptic GABAA Receptors of Thalamocortical Neurons: A Molecular Target for Hypnotics - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of THIP-d4 Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of binding assay methodologies for 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), also known as Gaboxadol. As THIP-d4 is the deuterated form of THIP, its binding characteristics are fundamentally identical. Deuteration primarily influences metabolic stability, making this compound an ideal internal standard for quantitative analyses, while the binding affinity and selectivity remain consistent with the parent compound. This document summarizes experimental data from independent studies to verify the binding profile of THIP at its primary targets, the γ-aminobutyric acid type A (GABA-A) receptors, and compares its performance with other key GABA-A receptor agonists.
Comparison of Ligand Affinities at GABA-A Receptor Subtypes
THIP exhibits a distinct pharmacological profile, acting as a selective agonist for extrasynaptic GABA-A receptors, particularly those containing the δ subunit. This selectivity is a key aspect of its mechanism of action. The following table summarizes quantitative data from multiple independent studies, comparing the binding affinities (EC₅₀) of THIP, the endogenous ligand GABA, and another potent agonist, Muscimol (B1676869), at different GABA-A receptor subunit compositions. The data clearly illustrate THIP's higher potency at δ-containing receptors compared to the most common synaptic receptor subtype (α1β2γ2).
| Ligand | Receptor Subtype | Reported EC₅₀ | Reference |
| THIP (Gaboxadol) | α4β3δ | 30–50 nM | [1][2] |
| α6β3δ | 30–50 nM | [1][2] | |
| α4β3 | 24 µM | [2] | |
| α4β3γ2 | 219 µM | [2] | |
| α1β2γ2 | High µM range (low affinity) | [3] | |
| GABA | α4β3δ | 1.7 µM | [4] |
| α6β3δ | 0.17 µM | [4] | |
| α1β2γ2 | 6.6 µM | [4] | |
| α1β3γ2 | 2.1 µM | [4] | |
| Muscimol | α4β3δ | ~1–2 nM | [5][6][7][8] |
| α6βδ | ~1 nM | [5][8] | |
| α1β3 | 180 nM | [9] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.
Experimental Protocols for Binding Verification
The binding characteristics of THIP and its analogues are independently verified using two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Competitive Radioligand Binding Assay
This method quantifies the ability of an unlabeled compound (e.g., THIP) to compete with a radiolabeled ligand (e.g., [³H]muscimol) for binding to the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
HEK293 cells recombinantly expressing the desired GABA-A receptor subunits (e.g., α4β3δ) or brain tissue homogenates (e.g., from cerebellum or thalamus) are used as the receptor source.[5]
-
Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes containing the receptors. The membrane pellet is washed multiple times to remove endogenous GABA.[10]
-
-
Binding Incubation:
-
A fixed concentration of a high-affinity radioligand (e.g., 5 nM [³H]muscimol) is incubated with the membrane preparation.[5]
-
Increasing concentrations of the unlabeled competitor compound (THIP) are added to the incubation mixture.
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a controlled temperature (e.g., 4°C or 22°C) for a duration sufficient to reach equilibrium (e.g., 45-60 minutes).[10]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[10][11]
-
The filters are washed rapidly with ice-cold buffer to minimize non-specific binding.[10]
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled ligand (e.g., 10 mM GABA).
-
The concentration of THIP that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the functional consequence of ligand binding—the flow of ions through the GABA-A receptor channel.
Methodology:
-
Cell Preparation:
-
Recording Setup:
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.[12]
-
The cell is held at a specific voltage (e.g., -60 mV).[3]
-
-
Drug Application:
-
Data Acquisition and Analysis:
-
The resulting inward chloride current is recorded using an amplifier.
-
The peak amplitude of the current at each agonist concentration is measured.
-
The data are plotted as current response versus agonist concentration, and a Hill equation is fitted to the curve to determine the EC₅₀ value, which represents the concentration of the agonist that elicits a half-maximal response.[1][2]
-
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of thalamic excitability by THIP: a selective role for δ-GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking THIP-d4: A Comparison Guide for Use as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol-d4 (THIP-d4 or Gaboxadol-d4) as an internal standard (IS) for the quantitative bioanalysis of its non-labeled counterpart, THIP (Gaboxadol). Stable isotope-labeled internal standards (SIL-IS) are the gold standard in mass spectrometry-based quantification, offering superior accuracy and precision by compensating for variability during the analytical process.[1][2][3][4] this compound, as the deuterium-labeled version of THIP, is designed to co-elute with and exhibit nearly identical ionization and extraction behavior to the target analyte, making it an exemplary choice for demanding bioanalytical applications.[2][5]
Comparative Performance Analysis
The primary role of an internal standard is to correct for variations in sample preparation, injection volume, and matrix effects.[3][4] An ideal IS should have physicochemical properties as close to the analyte as possible.[1][2] Here, we compare the hypothetical performance of this compound against two common alternative types of internal standards: a structural analog (Muscimol) and a less-deuterated variant (THIP-d2).
The data below illustrates the superior performance of this compound, particularly in mitigating matrix effects and ensuring consistent recovery, which are critical for robust and reproducible bioanalytical methods.
Table 1: Performance Comparison of Internal Standards for THIP Quantification
| Parameter | This compound (SIL-IS) | Muscimol (Analog IS) | THIP-d2 (SIL-IS) | Ideal Characteristics |
| Co-elution with THIP | Complete | Partial | Complete | Complete co-elution to compensate for matrix effects at the specific retention time. |
| Matrix Effect (% RSD) | < 3% | 15-25% | < 5% | Minimal variability in ion suppression/enhancement across different biological samples. |
| Extraction Recovery (% RSD) | < 4% | 10-20% | < 6% | Consistent recovery across the calibration range and different sample lots. |
| Calibration Curve Linearity (R²) | > 0.998 | > 0.990 | > 0.995 | High degree of linearity, indicating a consistent analyte/IS ratio. |
| Inter-day Precision (% CV) | < 5% | < 15% | < 8% | High reproducibility of measurements across different analytical runs.[6] |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on specific experimental conditions and instrumentation. The use of a stable isotope-labeled internal standard is considered essential for correcting interindividual variability in patient plasma samples.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below is a standard protocol for the quantification of THIP in human plasma using this compound as an internal standard via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
This method is rapid and effective for removing the majority of protein content from plasma samples.
-
Spike: To a 100 µL aliquot of human plasma, add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol).
-
Vortex: Briefly vortex the sample to ensure it is thoroughly mixed.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724).
-
Vortex: Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
This protocol outlines typical chromatographic and mass spectrometric conditions for the analysis of THIP and this compound.
-
LC System: Standard HPLC or UHPLC system.
-
Column: Asahipak NH2P column or equivalent HILIC column.[6]
-
Mobile Phase: 70% acetonitrile and 30% ammonium (B1175870) acetate (B1210297) (20 mM, pH 4).[6]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[6]
-
MRM Transitions:
-
THIP: Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be determined empirically)
-
This compound: Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be determined empirically, typically [M-H]- of THIP + 4)
-
Visualized Workflows and Pathways
Diagrams are provided to clarify the experimental process, the mechanism of action of THIP, and the rationale for using a SIL-IS.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of a selective and sensitive bioanalytical procedure for the quantitative determination of gaboxadol in human plasma employing mixed mode solid phase extraction and hydrophilic interaction liquid chromatography with tandem mass spectroscopic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of THIP-d4 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of THIP-d4, a deuterated analog of Gaboxadol. Adherence to these protocols is essential for mitigating risks and ensuring regulatory compliance.
This compound, a deuterated form of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol), should be handled with the same precautions as its parent compound. Gaboxadol is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Immediate Safety and Handling
Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
Quantitative Data Summary
The following table summarizes key hazard information for the parent compound, Gaboxadol hydrochloride, which should be considered applicable to this compound for disposal purposes.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[2] |
| Skin Irritation | Category 2 (Causes skin irritation)[1][2] |
| Eye Irritation | Category 2A (Causes serious eye irritation)[1][2] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[1][2] |
Step-by-Step Disposal Protocol for this compound
1. Waste Segregation: All materials contaminated with this compound must be segregated from general and non-hazardous waste streams. This includes:
- Unused or expired solid this compound.
- Solutions containing this compound.
- Contaminated labware (e.g., vials, pipette tips, weighing boats).
- Contaminated PPE (e.g., gloves, bench paper).
2. Containerization:
-
Solid Waste: Place solid this compound and any contaminated disposable materials into a clearly labeled, sealable, and chemically compatible hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain. [1] This can lead to environmental contamination. The container should have a secure, tight-fitting lid.
3. Labeling: The hazardous waste container must be clearly and accurately labeled. The label should include:
- The words "Hazardous Waste."
- The full chemical name: "this compound (Deuterated Gaboxadol)."
- The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
- The date of accumulation.
4. Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be:
- At or near the point of waste generation.
- Under the control of laboratory personnel.
- Away from incompatible materials, drains, and general lab traffic.
- Within secondary containment to catch any potential leaks.
5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your institution's specific procedures for requesting a waste pickup.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle for handling surplus or waste laboratory chemicals is to treat them as hazardous waste unless they have been explicitly neutralized or detoxified through a validated laboratory procedure. For a compound like this compound, on-site treatment is not recommended. The standard and safest protocol is collection and disposal by a certified hazardous waste management company.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling THIP-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling THIP-d4 (Gaboxadol-d4). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes.[4][5] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other compatible gloves should be worn. Check for tears before use.[4][6] |
| Body Protection | Laboratory Coat | To prevent skin contact.[4] |
| Respiratory Protection | NIOSH-approved Respirator | Use in areas with inadequate ventilation or when dust/aerosols may be generated.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1][3]
-
Solution Preparation: this compound is often supplied as a crystalline solid.[3] When preparing solutions:
-
Hygienic Practices: Wash hands thoroughly after handling the compound.[2][3] Facilities should be equipped with an eyewash station and a safety shower.[2]
Storage Conditions:
-
Temperature: For long-term storage, -20°C is often recommended.[3] For short-term shipping, room temperature may be acceptable.[1] Always refer to the manufacturer's certificate of analysis for specific storage temperature requirements.[7]
-
Container: Keep the container tightly sealed in a cool, well-ventilated area.[1][2]
-
Protection from Light: Store in amber vials or in the dark to prevent photodegradation.[7]
-
Inert Atmosphere: To prevent oxidation, handle and store under an inert atmosphere like dry nitrogen or argon.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[4]
Waste Segregation and Collection:
-
Container: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name "this compound".[4] Note any solvents mixed with the waste.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[4]
Decontamination:
-
Empty Containers: Triple rinse containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Spills: In case of a spill, contain the material and collect it using appropriate absorbent materials.[2] Transfer the collected material to a hazardous waste container.[2] Ensure adequate ventilation and wear appropriate PPE during cleanup.[2]
Experimental Protocols
Stock Solution Preparation:
-
Allow the crystalline this compound solid to equilibrate to room temperature.
-
In a chemical fume hood, weigh the desired amount of the compound.
-
Choose an appropriate solvent (e.g., DMSO for organic stock, PBS for aqueous).[3] If using an organic solvent, purge it with an inert gas.[3]
-
Add the solvent to the solid and mix thoroughly until completely dissolved. The solubility in DMSO is approximately 20 mg/ml, and in PBS (pH 7.2) is about 10 mg/ml.[3]
-
Store the stock solution under the recommended conditions.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Types of PPE - Personal Protective Equipment (PPE) - Safety - Workplace guidance - Healthy Working Lives - Public Health Scotland [healthyworkinglives.scot]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
